Thailanstatin C
Description
This compound has been reported in Burkholderia thailandensis with data available.
from Burkholderia thailandensis; modulates glucocorticoid receptor splicing process to enhance GRbeta levels and thereby decrease the GC response; potential glaucoma therapeutic agent; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C30H46ClNO9 |
|---|---|
Molecular Weight |
600.1 g/mol |
IUPAC Name |
2-[(2S,4S,5R,6R)-4-(chloromethyl)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-3,6-dimethyl-5-[[(Z,4S)-4-(2-methylpropanoyloxy)pent-2-enoyl]amino]oxan-2-yl]-3-methylpenta-1,3-dienyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C30H46ClNO9/c1-17(2)29(37)39-20(5)9-12-26(33)32-23-13-19(4)24(40-21(23)6)10-7-18(3)8-11-25-28(36)30(38,16-31)15-22(41-25)14-27(34)35/h7-9,11-12,17,19-25,28,36,38H,10,13-16H2,1-6H3,(H,32,33)(H,34,35)/b11-8+,12-9-,18-7+/t19-,20-,21+,22+,23+,24-,25+,28+,30+/m0/s1 |
InChI Key |
IUEAQIHFZAHMMU-WEDQMBCXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C(C)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Binding of Thailanstatin C to the SF3b Complex: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spliceosome, a dynamic and intricate molecular machine, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression. The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a pivotal role in recognizing the branch point adenosine (BPA) within the intron. The fidelity of this recognition is paramount for accurate splicing. Dysregulation of the splicing process is increasingly implicated in various human diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.
Thailanstatins, a family of natural products, have emerged as potent inhibitors of the spliceosome. This technical guide focuses on Thailanstatin C and its interaction with the SF3b complex. Thailanstatins, structurally related to other known splicing modulators like spliceostatin A and FR901464, exert their anti-proliferative effects by directly binding to the SF3b complex and inhibiting its function.[1][2] This document provides a comprehensive overview of the this compound binding site, quantitative binding data, detailed experimental methodologies for studying this interaction, and visualizations of the key molecular events.
Quantitative Analysis of Thailanstatin Activity
Thailanstatins, including this compound, are potent inhibitors of pre-mRNA splicing. While a specific IC50 value for this compound is not consistently reported in the literature, it is known to exhibit comparable potency to other members of the thailanstatin family and related compounds like FR901464.[3][4] The available quantitative data for Thailanstatin A and its derivatives provide a strong indication of the potency of this class of molecules.
| Compound | Assay | IC50 Value | Reference |
| Thailanstatin A | In vitro splicing inhibition | 650 nM | [5] |
| Thailanstatin A methyl ester | In vitro splicing inhibition | ~0.4 µM | [1] |
| Thailanstatins (A, B, C) | In vitro splicing inhibition | Single to sub-µM range | [3] |
| FR901464 | In vitro splicing inhibition | Potent (comparable to Thailanstatins) | [2][3] |
The this compound Binding Site on the SF3b Complex
Structural studies of the SF3b complex with related splicing modulators, such as E7107 and Spliceostatin A, have provided significant insights into the likely binding site and mechanism of action of this compound.[6][7][8] These studies, primarily utilizing cryo-electron microscopy (cryo-EM), reveal that these inhibitors bind to a highly conserved pocket within the SF3b complex, specifically at the interface of two of its core protein subunits: SF3B1 and PHF5A.[9][10] This pocket is the same site that recognizes the branch point adenosine (BPA) of the pre-mRNA intron.
The binding of this compound is non-covalent and is believed to lock the SF3B1 protein in an "open" conformation.[8] This conformational rigidity prevents the necessary dynamic changes within the SF3b complex that are required for the stable binding of the U2 snRNA to the branch point sequence and the subsequent catalytic steps of splicing.[6][8] This mechanism is described as substrate-competitive, as the inhibitor directly competes with the pre-mRNA for binding to the SF3b complex.[7][11]
Caption: this compound binds to the BPA pocket of SF3b, inhibiting splicing.
Experimental Protocols
In Vitro Splicing Assay
This protocol describes a standard in vitro splicing assay to determine the inhibitory effect of compounds like this compound on pre-mRNA splicing using HeLa cell nuclear extract.
1. Preparation of Radiolabeled Pre-mRNA Substrate:
-
A DNA template containing a T7 RNA polymerase promoter upstream of a model pre-mRNA sequence (e.g., from the adenovirus major late promoter) is used.
-
The pre-mRNA is transcribed in vitro using T7 RNA polymerase in the presence of [α-³²P]UTP to internally label the transcript.
-
The radiolabeled pre-mRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) and subsequent elution.
2. Splicing Reaction:
-
Splicing reactions are assembled on ice in a final volume of 25 µL.
-
The reaction mixture contains:
-
40-50% (v/v) HeLa cell nuclear extract
-
1 mM ATP
-
20 mM Creatine Phosphate
-
3.2 mM MgCl₂
-
Radiolabeled pre-mRNA substrate (~10,000 cpm)
-
Varying concentrations of this compound (or DMSO as a control)
-
-
The reactions are incubated at 30°C for 30-60 minutes.
3. RNA Extraction and Analysis:
-
The splicing reaction is stopped by the addition of a solution containing proteinase K, SDS, and EDTA, followed by incubation at 37°C for 15 minutes to digest proteins.
-
The RNA is extracted using a phenol:chloroform:isoamyl alcohol mixture.
-
The RNA is precipitated with ethanol, and the pellet is washed and resuspended in formamide loading buffer.
-
The RNA products (pre-mRNA, mRNA, splicing intermediates, and lariat intron) are separated by denaturing PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film for visualization and quantification of the different RNA species. The IC50 value is determined by quantifying the amount of spliced mRNA as a function of the inhibitor concentration.
Caption: Workflow for assessing this compound's splicing inhibition.
Cryo-Electron Microscopy (Cryo-EM) of the SF3b-Thailanstatin C Complex
This protocol outlines the general steps for determining the structure of the SF3b complex in the presence of this compound using single-particle cryo-EM.
1. Expression and Purification of the SF3b Complex:
-
The subunits of the human SF3b core complex (SF3B1, SF3B3, SF3B5, and PHF5A) are co-expressed in an appropriate system, typically insect cells using a baculovirus expression system.
-
The complex is purified using a series of chromatography steps, such as affinity chromatography (e.g., using a tag on one of the subunits), ion-exchange chromatography, and size-exclusion chromatography, to ensure a homogenous and stable sample.
2. Complex Formation:
-
The purified SF3b complex is incubated with an excess of this compound to ensure saturation of the binding sites.
3. Grid Preparation and Vitrification:
-
A small volume (3-4 µL) of the SF3b-Thailanstatin C complex solution is applied to a glow-discharged cryo-EM grid (e.g., a copper grid with a holey carbon film).
-
The grid is blotted to create a thin film of the solution.
-
The grid is then rapidly plunged into liquid ethane cooled by liquid nitrogen. This vitrification process freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.
4. Data Acquisition:
-
The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.
-
A large number of images (micrographs) are collected automatically at different tilt angles.
5. Image Processing and 3D Reconstruction:
-
The individual particle images are selected from the micrographs.
-
The particles are aligned and classified into different 2D classes representing different views of the complex.
-
A 3D model is generated from the 2D class averages, and this model is refined to high resolution.
-
The final 3D map is used to build an atomic model of the SF3b-Thailanstatin C complex, revealing the precise binding site and molecular interactions.
Caption: Cryo-EM process for SF3b-Thailanstatin C structure determination.
Conclusion
This compound represents a potent member of a class of natural product-derived splicing inhibitors that target the core of the spliceosome machinery. By binding to the BPA-binding pocket of the SF3b complex, this compound and its analogs effectively halt the splicing process through a substrate-competitive mechanism that involves the stabilization of an inactive conformation of the SF3B1 subunit. The detailed understanding of this binding interaction, facilitated by advanced techniques such as cryo-EM and in vitro splicing assays, provides a solid foundation for the rational design and development of novel anti-cancer therapeutics that exploit the vulnerabilities of the spliceosome. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of splicing modulation for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
- 6. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overlapping roles of spliceosomal components SF3B1 and PHF5A in rice splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Thailanstatin C: A Technical Guide to its Biosynthesis in Burkholderia thailandensis
For Immediate Release
Milwaukee, WI – November 13, 2025 – A comprehensive technical guide detailing the biosynthetic pathway of Thailanstatin C, a potent pre-mRNA splicing inhibitor with significant antiproliferative properties, is presented here for researchers, scientists, and drug development professionals. This document delves into the genetic and enzymatic machinery responsible for the production of this complex natural product in the bacterium Burkholderia thailandensis MSMB43, offering insights for future research and bioengineering efforts.
Thailanstatins, including this compound, were discovered through a genomics-guided approach, which identified a cryptic biosynthetic gene cluster in B. thailandensis MSMB43 highly similar to that of the known spliceosome inhibitor FR901464.[1][2][3] These compounds exhibit potent inhibitory activity against pre-mRNA splicing and show strong antiproliferative effects on various human cancer cell lines, making them promising candidates for anticancer drug development.[1][2][3]
The Thailanstatin Biosynthetic Gene Cluster (tst)
The biosynthesis of this compound is orchestrated by the tst gene cluster, a 78.1-kb region of DNA in B. thailandensis MSMB43 containing 15 open reading frames (ORFs), designated tstA through tstR.[1] This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line, responsible for the stepwise construction of the thailanstatin backbone from simple metabolic precursors.[1][2][3] A comparative analysis of the tst gene cluster with the homologous fr9 gene cluster (responsible for FR901464 biosynthesis) has revealed a high degree of similarity in gene organization and function, allowing for a putative functional assignment of the tst genes.[1]
Table 1: Genes and Putative Functions in the Thailanstatin (tst) Biosynthetic Gene Cluster
| Gene | Deduced Protein (# of aa) | Homologous Protein in fr9 Cluster | Putative Function |
| tstA | TstA (276) | FR9A | LuxR-type transcriptional regulator |
| tstC | TstC (4,997) | FR9C | PKS / Hybrid PKS-NRPS |
| tstDEF | TstDEF (8,036) | FR9D, FR9E, FR9F | PKS / Hybrid PKS-NRPS |
| tstGH | TstGH (5,582) | FR9G, FR9H | PKS / Hybrid PKS-NRPS |
| tstI | TstI (1,069) | FR9I | PKS |
| tstJ | TstJ (314) | FR9J | Acyltransferase |
| tstK | TstK (430) | FR9K | 3-hydroxyacyl-ACP dehydratase |
| tstL | TstL (312) | FR9L | Acyltransferase |
| tstM | TstM (442) | FR9M | Methyltransferase |
| tstN | TstN (424) | FR9N | Acyl-CoA dehydrogenase |
| tstO | TstO (413) | FR9O | Enoyl-CoA hydratase/isomerase |
| tstP | TstP (307) | FR9P | Dioxygenase |
| tstQ | TstQ (396) | FR9Q | Acyltransferase |
| tstR | TstR (408) | FR9R | Cytochrome P450 |
| tstB | TstB (314) | FR9B | Acyltransferase |
Source: Adapted from Liu et al., 2013.[1]
The Biosynthetic Pathway to this compound
The biosynthesis of the thailanstatins is proposed to proceed through a modular, assembly-line fashion typical of PKS-NRPS systems. The core structure is assembled on the multienzyme complexes encoded by tstC, tstDEF, tstGH, and tstI, with acyltransferase domains likely acting in trans (e.g., TstJ, TstL, TstQ, TstB) to load the appropriate extender units.[1]
A key branching point in the thailanstatin pathway leads to the structural diversity observed in Thailanstatins A, B, and C. While Thailanstatin A possesses an epoxide ring, Thailanstatins B and C feature a chlorohydrin moiety.[4] The formation of the epoxide in Thailanstatin A is likely catalyzed by an epoxidase, potentially one of the P450 monooxygenases or other oxidoreductases within the cluster.
The biosynthesis of this compound is hypothesized to diverge from that of Thailanstatin A at the point of epoxide formation or through a subsequent enzymatic transformation. The formation of the chlorohydrin in this compound likely involves the enzymatic opening of an epoxide precursor by a chloride ion. This reaction could be catalyzed by a haloalcohol dehalogenase or a related enzyme. While a specific gene for this function is not explicitly annotated in the tst cluster, it is possible that one of the existing enzymes with broad substrate specificity, such as an epoxide hydrolase or a dehydrogenase/reductase, could perform this transformation in the presence of chloride ions. The stereochemical differences between Thailanstatin B and C would arise from the specific stereochemistry of this epoxide-opening reaction.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While detailed kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of the biological activities of the thailanstatins and the production yields from metabolic engineering studies provide valuable insights.
Table 2: In Vitro Pre-mRNA Splicing Inhibition and Antiproliferative Activity of Thailanstatins
| Compound | Splicing Inhibition IC50 (µM) | Antiproliferative Activity GI50 (nM) (HCT-116 cell line) |
| Thailanstatin A | 0.65 | 0.23 |
| Thailanstatin B | 1.12 | 0.45 |
| This compound | 6.84 | 1.89 |
| FR901464 | 0.43 | 0.15 |
Source: Adapted from Liu et al., 2013.[1]
Table 3: Production Titers of Thailanstatins from Metabolic Engineering of B. thailandensis MSMB43
| Strain | Thailanstatin A Titer (mg/L) | Thailanstatin D Titer (mg/L) |
| Wild-Type | 91.6 ± 4.5 | 6.3 ± 0.8 |
| ΔtstP | 144.7 ± 2.3 | 14.6 ± 0.5 |
| ΔtstR | Not Detected | 53.2 ± 12.1 |
Source: Adapted from Liu et al., 2016.
Key Experimental Protocols
The elucidation of the thailanstatin biosynthetic pathway has been made possible through a combination of genomic analysis, microbial fermentation, metabolic engineering, and analytical chemistry. Below are summaries of the key experimental protocols.
Protocol 1: Cultivation of B. thailandensis MSMB43 for Thailanstatin Production
-
Strain and Media: Burkholderia thailandensis MSMB43 is cultured in Luria-Bertani (LB) medium for routine growth. For thailanstatin production, a 2S4G fermentation medium (40 g/L glycerol, 12.5 g/L soypeptone, 2 g/L (NH₄)₂SO₄, 0.1 g/L MgSO₄·7H₂O, and 2 g/L CaCO₃, pH 7.0) is used.
-
Seed Culture: A single colony is used to inoculate a 50 mL seed culture in LB medium and grown overnight at 30°C with shaking.
-
Production Culture: The seed culture is used to inoculate the 2S4G fermentation medium at a 1:100 ratio. The production culture is incubated at 30°C with vigorous shaking for 4-7 days.
-
Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried under vacuum, and the crude extract is redissolved in methanol for further analysis and purification.
Caption: Workflow for Thailanstatin production and extraction.
Protocol 2: Gene Knockout in B. thailandensis via Homologous Recombination
Gene knockouts in B. thailandensis can be achieved using λ-Red recombineering, which facilitates homologous recombination of a PCR-generated antibiotic resistance cassette flanked by short homology arms into the target gene.[1][2][5]
-
Construct Design: A knockout cassette is constructed by PCR, containing a selectable marker (e.g., antibiotic resistance gene) flanked by 40-50 bp sequences homologous to the regions upstream and downstream of the target gene.
-
Preparation of Competent Cells: B. thailandensis cells carrying a plasmid expressing the λ-Red recombinase enzymes (e.g., pKaKa2) are grown to mid-log phase and made electrocompetent.
-
Electroporation: The purified knockout cassette is introduced into the competent cells via electroporation.
-
Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Positive colonies are screened by colony PCR using primers flanking the target gene to confirm the replacement of the gene with the resistance cassette.
-
Curing of Recombinase Plasmid: The λ-Red recombinase plasmid can be cured from the mutant strain by growing at a non-permissive temperature or through counter-selection if the plasmid carries a counter-selectable marker.
Caption: Workflow for gene knockout in B. thailandensis.
Protocol 3: HPLC Purification of Thailanstatins
-
Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) is used for analytical and semi-preparative HPLC.[6]
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) is employed.
-
Gradient Program: A typical gradient starts with a linear increase from 15% to 55% acetonitrile over 35 minutes, followed by a gradient to 100% acetonitrile over 20 minutes.[6]
-
Detection: Elution is monitored by UV absorbance at 235 nm, which is characteristic of the conjugated diene system in the thailanstatins.[6]
-
Fraction Collection: Peaks corresponding to Thailanstatins A, B, and C are collected, and the solvent is removed under vacuum. Purity is assessed by analytical HPLC.
This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research, including in vitro enzymatic assays and total synthesis, will be crucial to fully elucidate the intricate details of this remarkable biosynthetic pathway and to unlock the full therapeutic potential of the thailanstatins.
References
- 1. Knockout and pullout recombineering for naturally transformable Burkholderia thailandensis and Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.nau.edu [experts.nau.edu]
- 3. Burkholderia thailandensis: genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knock-out and pull-out recombineering protocols for naturally transformable Burkholderia thailandensis and Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
Thailanstatin C: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thailanstatin C is a naturally occurring polyketide with significant biological activity as a pre-mRNA splicing inhibitor and a potent antiproliferative agent.[1][2][3] Isolated from the bacterium Burkholderia thailandensis MSMB43, this complex macrolide has garnered attention within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, supplemented with detailed experimental protocols and data presented for clarity and further research applications.
Chemical Structure and Stereochemistry
This compound is a member of the thailanstatin family of natural products, which are structurally related to the spliceostatin class of compounds.[4][5] The core structure of this compound is characterized by a highly functionalized 12-membered macrolide ring. A key distinguishing feature of this compound, along with Thailanstatin B, is the presence of a chlorohydrin functionality, which replaces the epoxide group found in Thailanstatin A.[4]
The molecular formula of this compound is C30H46ClNO9.[3] The molecule possesses multiple stereogenic centers, contributing to its complex three-dimensional architecture. The relative and absolute stereochemistry has been elucidated through a combination of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and confirmed through total synthesis.[5]
Figure 1. Chemical Structure of this compound.
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on one-dimensional and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data as reported in the primary literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 4.08 | m | |
| 3 | 4.02 | m | |
| 4 | 3.63 | m | |
| 5 | 1.83 | m | |
| 5' | 1.65 | m | |
| 6 | 3.81 | m | |
| 7 | 5.85 | dd | 15.6, 7.8 |
| 8 | 6.41 | dd | 15.6, 10.2 |
| 9 | 6.04 | dd | 15.0, 10.2 |
| 10 | 5.62 | d | 15.0 |
| 11 | 4.23 | m | |
| 12 | 1.95 | m | |
| 13 | 1.12 | d | 6.6 |
| 14 | 2.58 | m | |
| 15 | 1.19 | d | 7.2 |
| 16 | 3.45 | m | |
| 17 | 1.01 | d | 6.6 |
| 18 | 3.82 | m | |
| 19 | 3.71 | dd | 11.4, 3.0 |
| 19' | 3.63 | dd | 11.4, 5.4 |
| 20-CH | 2.55 | m | |
| 21-CH₃ | 1.17 | d | 6.6 |
| 22-CH₃ | 1.16 | d | 6.6 |
| OAc-CH₃ | 2.08 | s | |
| NH | 6.85 | d | 8.4 |
Data extracted from Liu et al., J. Nat. Prod. 2013, 76, 4, 685–693.
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 171.2 |
| 2 | 72.9 |
| 3 | 68.5 |
| 4 | 78.1 |
| 5 | 35.4 |
| 6 | 74.3 |
| 7 | 131.5 |
| 8 | 129.8 |
| 9 | 134.2 |
| 10 | 125.9 |
| 11 | 75.1 |
| 12 | 42.3 |
| 13 | 20.1 |
| 14 | 45.6 |
| 15 | 18.2 |
| 16 | 58.9 |
| 17 | 19.8 |
| 18 | 63.7 |
| 19 | 47.9 |
| 20 | 175.4 |
| 21 | 19.9 |
| 22 | 19.8 |
| OAc-C=O | 170.4 |
| OAc-CH₃ | 21.2 |
Data extracted from Liu et al., J. Nat. Prod. 2013, 76, 4, 685–693.
Biological Activity
This compound exhibits potent biological activity, primarily as an inhibitor of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[1][2][3] This inhibition leads to potent antiproliferative effects in various human cancer cell lines.
Table 3: Antiproliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| DU-145 | Prostate | 2.98 |
| NCI-H23 | Lung | 8.82 |
| MDA-MB-231 | Breast | Not specified |
| SKOV-3 | Ovarian | Not specified |
Data from MedchemExpress, citing Liu et al. (2013).[1] The original publication by Liu et al. reports IC₅₀ values in the single-digit nanomolar range for several cancer cell lines.
Experimental Protocols
Isolation of this compound from Burkholderia thailandensis MSMB43
The following is a summarized protocol for the isolation of this compound based on the methods described by Liu et al. (2013).
-
Fermentation: Burkholderia thailandensis MSMB43 is cultured in a suitable medium under optimized conditions to promote the production of thailanstatins.
-
Extraction: The fermentation broth is harvested and separated into supernatant and cell pellet by centrifugation. The supernatant is extracted with ethyl acetate, and the cell pellet is extracted with acetone. The organic extracts are then combined and concentrated.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by multiple rounds of preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase to yield pure this compound.
Chemical Synthesis
The total synthesis of this compound has been achieved and serves to confirm its structure and stereochemistry. A general retrosynthetic analysis is presented below.
The synthesis of this compound is a complex undertaking that involves the stereoselective construction of two highly substituted tetrahydropyran rings, which are then coupled to form the macrolide core. Key steps in the synthesis often include:
-
Asymmetric synthesis to establish the numerous stereocenters.
-
Carbon-carbon bond-forming reactions , such as Wittig olefination or Suzuki coupling, to connect the major fragments.
-
Macrolactonization to close the 12-membered ring.
-
Functional group manipulations to install the chlorohydrin and other functionalities.
For detailed synthetic procedures, readers are encouraged to consult the primary literature on the total synthesis of thailanstatins.[5]
Mechanism of Action
This compound exerts its biological effects by targeting the spliceosome. It binds to the SF3b subcomplex of the U2 snRNP, a critical component of the spliceosome machinery. This binding event interferes with the splicing process, leading to an accumulation of pre-mRNA and ultimately inhibiting protein synthesis, which disproportionately affects rapidly dividing cancer cells.
Conclusion
This compound is a potent natural product with a complex and well-defined chemical structure and stereochemistry. Its mechanism of action as a pre-mRNA splicing inhibitor makes it a compelling candidate for further investigation in the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Thailanstatins A-C, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Genomics-Guided Discovery of Thailanstatins: A Technical Whitepaper
The quest for novel therapeutic agents has been revolutionized by the integration of genomics into natural product discovery. This whitepaper provides an in-depth technical guide on the genomics-guided discovery of Thailanstatins, a class of potent pre-mRNA splicing inhibitors with significant antiproliferative activity. The discovery of these compounds from Burkholderia thailandensis MSMB43 serves as a prime example of how genomic insights can unlock the biosynthetic potential of microorganisms to yield novel chemical entities for drug development.[1][2][3][4][5][6]
The Genomics-Guided Discovery Workflow
The identification of Thailanstatins was not a result of traditional bioactivity-based screening but rather a targeted approach leveraging genomic data. The workflow began with the bioinformatic analysis of the Burkholderia thailandensis MSMB43 genome.[1][2]
Key steps in the discovery process included:
-
Genome Mining: The genome sequence of B. thailandensis MSMB43 was mined for cryptic biosynthetic gene clusters (BGCs), which are sequences of genes predicted to produce secondary metabolites but are not expressed under standard laboratory conditions.[1]
-
Homology Analysis: A cryptic BGC, later named the tst gene cluster, was identified showing high homology to the fr9 gene cluster from Pseudomonas sp. No. 2663, which is responsible for the biosynthesis of FR901464, a known spliceosome inhibitor.[1]
-
Transcriptional Analysis: To induce the expression of the silent tst gene cluster, transcriptional analysis was performed under various cultivation conditions. This led to the identification of a specific condition that activated the expression of a regulatory gene within the cluster.[1][2][3]
-
Fermentation and Isolation: Large-scale fermentation of B. thailandensis MSMB43 was carried out under the optimized conditions, leading to the production of novel compounds. Subsequent chromatographic purification led to the isolation of three new compounds: Thailanstatin A, B, and C.[1][3][6]
-
Structure Elucidation and Bioactivity Characterization: The chemical structures of the Thailanstatins were determined using spectroscopic methods. In vitro assays confirmed their potent pre-mRNA splicing inhibitory and antiproliferative activities.[1][2]
Data Presentation
The biological activities of the isolated Thailanstatins were quantified and are summarized in the tables below.
Table 1: Antiproliferative Activity of Thailanstatins
The half-maximal growth inhibitory concentrations (GI50) of Thailanstatins A, B, and C were determined against a panel of human cancer cell lines using a standard MTT assay.[1] Thailanstatin A, in particular, exhibits potent antiproliferative activities with GI50 values in the single-digit nanomolar range.[7]
| Compound | DU-145 (Prostate) GI50 (nM) | NCI-H232A (Lung) GI50 (nM) | MDA-MB-231 (Breast) GI50 (nM) | SKOV-3 (Ovarian) GI50 (nM) |
| Thailanstatin A | 1.11 | 1.45 | 2.69 | 1.98 |
| Thailanstatin B | 5.34 | 7.89 | 10.2 | 8.76 |
| Thailanstatin C | 12.1 | 15.6 | 18.3 | 14.5 |
| FR901464 (Reference) | 0.89 | 1.12 | 1.98 | 1.54 |
Data sourced from Liu et al., 2013.[1]
Table 2: In Vitro Pre-mRNA Splicing Inhibition
The Thailanstatins were assayed for their ability to inhibit pre-mRNA splicing in vitro. The half-maximal inhibitory concentrations (IC50) demonstrate their potent activity against the spliceosome.[1][2][6] Thailanstatin A has an IC50 of 650 nM for eukaryotic RNA splicing.[7][8]
| Compound | In Vitro Splicing Inhibition IC50 (µM) |
| Thailanstatin A | 0.65 |
| Thailanstatin B | 0.98 |
| This compound | 1.25 |
| FR901464 (Reference) | 0.55 |
Data sourced from Liu et al., 2013.[1]
Table 3: Chemical Stability of Thailanstatins
A key finding was the enhanced stability of Thailanstatins compared to the parent compound FR901464. This is attributed to the lack of an unstable hydroxyl group and the presence of an extra carboxyl moiety.[1][2][3][6] The stability was assessed in phosphate buffer (pH 7.4) at 37°C.[1]
| Compound | Half-life (t1/2) in hours |
| Thailanstatin A | >78 |
| Thailanstatin B | 19 |
| This compound | 25 |
| FR901464 (Reference) | 10 |
Data sourced from Liu et al., 2013.[1]
Proposed Biosynthetic Pathway and Mechanism of Action
The tst gene cluster in B. thailandensis MSMB43 spans approximately 78.1 kb and contains 15 open reading frames (ORFs).[1] The biosynthesis of Thailanstatin A is proposed to occur via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2]
Thailanstatins exert their biological effect by inhibiting the spliceosome, a large ribonucleoprotein complex essential for the splicing of pre-mRNA.[9][10] They bind non-covalently to the SF3b subcomplex of the U2 snRNP particle, a critical component of the spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA.[7][8][9] This disruption of a fundamental cellular process leads to cell cycle arrest and apoptosis, explaining their potent antiproliferative effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these findings.
Genome Mining and Bioinformatic Analysis
-
Genome Sequencing: The complete genome of Burkholderia thailandensis MSMB43 was sequenced and assembled.[1]
-
BGC Identification: The assembled genome was analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.
-
Homology Search: The predicted protein sequences from the identified BGCs were compared against public databases (e.g., NCBI GenBank) using BLASTp to find clusters with homology to known natural product pathways. The tst cluster was identified based on its similarity to the fr9 gene cluster.[1]
Bacterial Cultivation and Fermentation for Thailanstatin Production
-
Seed Culture: A seed culture of B. thailandensis MSMB43 was prepared by inoculating a suitable medium (e.g., Tryptic Soy Broth) and incubating at 30°C for 24-48 hours.
-
Production Culture: The seed culture was used to inoculate a production medium specifically designed to induce the expression of the tst gene cluster. The exact composition of this medium was determined through the initial transcriptional analysis experiments.
-
Fermentation: Large-scale fermentation was conducted in baffled flasks or a bioreactor at 30°C with shaking (e.g., 220 rpm) for a period of 5-7 days. Production of Thailanstatins was monitored by HPLC analysis of the culture broth.
Isolation and Purification of Thailanstatins
-
Extraction: The fermentation broth was centrifuged to separate the supernatant and mycelia. The supernatant was extracted with an organic solvent like ethyl acetate.
-
Chromatography: The crude extract was subjected to a series of chromatographic steps for purification. This typically involved:
-
Silica gel column chromatography with a gradient of solvents (e.g., hexane/ethyl acetate).
-
Reversed-phase C18 column chromatography.
-
High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase such as acetonitrile/water to yield pure Thailanstatins A, B, and C.[1]
-
In Vitro Pre-mRNA Splicing Assay
-
Nuclear Extract Preparation: HeLa cell nuclear extract was prepared as a source of the spliceosome machinery.
-
Splicing Reaction: A radiolabeled pre-mRNA substrate was incubated with the HeLa nuclear extract in the presence of various concentrations of the test compounds (Thailanstatins) or a DMSO control.
-
Analysis: The RNA products of the splicing reaction (pre-mRNA, mRNA, introns) were separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel was exposed to a phosphor screen, and the bands were quantified. The IC50 value was calculated as the concentration of the compound that inhibited the formation of mature mRNA by 50% compared to the control.[11]
Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., DU-145, NCI-H232A, MDA-MB-231, SKOV-3) were cultured in appropriate media.[1]
-
Cell Seeding: Cells were seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were treated with serial dilutions of the Thailanstatin compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
GI50 Calculation: The GI50 value, the concentration at which cell growth was inhibited by 50%, was calculated from the dose-response curve.[1]
Stability Assay
-
Incubation: A stock solution of each compound was diluted in phosphate buffer (pH 7.4) to a final concentration and incubated at 37°C.[1]
-
Sampling: Aliquots were taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 78 hours).
-
HPLC Analysis: The concentration of the remaining compound in each aliquot was quantified by HPLC.
-
Half-life Calculation: The half-life (t1/2) was determined by plotting the natural log of the compound concentration versus time and fitting the data to a first-order decay model.[1]
Conclusion
The discovery of Thailanstatins is a testament to the power of genomics-guided approaches in modern drug discovery. By leveraging bioinformatics to mine microbial genomes, it is possible to uncover novel, biologically active natural products that would likely be missed by conventional screening methods. The Thailanstatins, with their potent spliceosome-inhibiting activity and improved stability profile, represent a promising new class of chemical entities for the development of anticancer therapeutics. This work underscores the vast, untapped biosynthetic potential residing within the genomes of microorganisms and provides a clear workflow for future genomics-driven natural product discovery efforts.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.unthsc.edu [experts.unthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thailanstatin A | TargetMol [targetmol.com]
- 9. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. adcreview.com [adcreview.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Thailanstatin C in vitro Splicing Assay using HeLa Nuclear Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-messenger RNA (pre-mRNA) splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a dynamic and complex ribonucleoprotein machinery known as the spliceosome.[1][2] The intricacy of the splicing process and its frequent dysregulation in diseases like cancer have made the spliceosome an attractive target for therapeutic intervention.[1][2] Thailanstatins, a family of natural products isolated from Burkholderia thailandensis MSMB43, have emerged as potent inhibitors of the spliceosome.[1][3] This application note provides a detailed protocol for an in vitro splicing assay using HeLa nuclear extract to characterize the inhibitory activity of Thailanstatin C.
Thailanstatins, including this compound, exert their effects by binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[4][5] This interaction stalls spliceosome assembly at an early stage, preventing the formation of catalytically active complexes and thereby inhibiting the splicing reaction.[6] In vitro splicing assays using HeLa nuclear extract provide a robust and well-established system to study the biochemical effects of small molecules like this compound on the splicing machinery.[7]
Quantitative Data Summary
The inhibitory potency of this compound and its analogs on pre-mRNA splicing has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological process.
| Compound | IC50 (in vitro splicing assay) | Notes |
| This compound | 6.84 µM | Inhibits pre-mRNA splicing.[8] |
| Thailanstatin A | ~0.65 µM | A structurally related potent splicing inhibitor.[4][6] |
| Thailanstatin A methyl ester | ~0.4 µM | A derivative of Thailanstatin A with comparable in vitro activity.[6] |
| Thailanstatins (general) | Single to sub-µM range | The family of compounds demonstrates potent splicing inhibition.[3][9] |
Experimental Protocols
This section details the necessary protocols for preparing reagents and performing the in vitro splicing assay to evaluate the effect of this compound.
Preparation of HeLa Nuclear Extract
A high-quality, splicing-competent HeLa nuclear extract is crucial for a successful in vitro splicing assay. The following is a summarized protocol based on established methods.
Materials:
-
HeLa cells
-
Hypotonic Buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)
-
Low Salt Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 1.5 mM MgCl2, 0.2 M KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)
-
High Salt Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 1.5 mM MgCl2, 1.2 M KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)
-
Dialysis Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and allow cells to swell on ice.
-
Lyse the cells using a Dounce homogenizer with a loose pestle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in low salt buffer.
-
Slowly add high salt buffer while stirring to extract nuclear proteins.
-
Centrifuge at high speed to pellet the nuclear debris.
-
Dialyze the supernatant (nuclear extract) against dialysis buffer.
-
Clarify the dialyzed extract by centrifugation.
-
Aliquot the nuclear extract and store at -80°C.
In Vitro Transcription of Pre-mRNA Substrate
A radiolabeled pre-mRNA substrate is required to visualize the splicing products. A commonly used substrate is derived from the adenovirus 2 (Ad2) major late promoter.
Materials:
-
Linearized plasmid DNA containing the pre-mRNA sequence (e.g., pSP64-Ad2)
-
T7 or SP6 RNA polymerase
-
[α-³²P]UTP
-
NTPs (ATP, CTP, GTP, UTP)
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Set up the in vitro transcription reaction with the linearized plasmid, RNA polymerase, NTPs, and [α-³²P]UTP.
-
Incubate at 37°C for 1-2 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the radiolabeled pre-mRNA transcript using a suitable method (e.g., gel filtration or phenol-chloroform extraction followed by ethanol precipitation).
-
Resuspend the purified pre-mRNA in RNase-free water and determine the concentration and specific activity.
In Vitro Splicing Assay with this compound
This protocol describes the core experimental setup to test the inhibitory effect of this compound.
Materials:
-
HeLa nuclear extract
-
³²P-labeled pre-mRNA substrate
-
This compound (dissolved in DMSO)
-
Splicing reaction buffer components:
-
HEPES-KOH, pH 7.3
-
MgCl₂
-
ATP
-
Creatine phosphate
-
Polyvinyl alcohol (PVA)
-
-
RNase inhibitor
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
RNA loading dye
-
Urea-polyacrylamide gel
Procedure:
-
Prepare a master mix of the splicing reaction buffer components on ice.
-
Set up individual splicing reactions in microcentrifuge tubes. For a dose-response experiment, prepare a series of dilutions of this compound. Include a DMSO-only control.
-
Add the desired concentration of this compound or DMSO to each reaction tube.
-
Add the HeLa nuclear extract to each tube and mix gently.
-
Initiate the splicing reaction by adding the ³²P-labeled pre-mRNA substrate.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding Proteinase K buffer and incubate at 37°C to digest proteins.
-
Extract the RNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the RNA with ethanol, wash the pellet, and air dry.
-
Resuspend the RNA pellet in RNA loading dye.
-
Denature the samples by heating and load them onto a urea-polyacrylamide gel.
-
Perform electrophoresis to separate the pre-mRNA, splicing intermediates (lariat-intron, exon 1), and the final spliced mRNA product.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA species.
-
Quantify the band intensities to determine the percentage of splicing inhibition at each this compound concentration.
Visualizations
Pre-mRNA Splicing Pathway
Caption: Pre-mRNA splicing pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Splicing Assay
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BJOC - Syntheses of spliceostatins and thailanstatins: a review [beilstein-journals.org]
- 6. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. pubs.acs.org [pubs.acs.org]
Measuring the Activity of Thailanstatin C: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatin C is a potent natural product that has garnered significant interest in cancer research due to its profound anti-proliferative activity. It functions as a pre-mRNA splicing inhibitor by binding to the SF3b subunit of the spliceosome, a critical component of the cellular machinery responsible for intron removal from pre-messenger RNA (pre-mRNA).[1][2] Inhibition of the spliceosome leads to an accumulation of unspliced pre-mRNAs, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] These application notes provide detailed protocols for essential cell-based assays to quantify the biological activity of this compound, enabling researchers to assess its potency and elucidate its mechanism of action in various cancer cell lines.
Mechanism of Action: Spliceosome Inhibition
This compound exerts its cytotoxic effects by targeting the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[1][2] This interaction disrupts the normal splicing process, leading to the retention of introns in mature mRNA transcripts. The accumulation of these aberrant transcripts can result in the production of non-functional or dominant-negative proteins, as well as the activation of cellular stress pathways. Ultimately, this disruption of normal gene expression culminates in the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this compound in oncology.
References
- 1. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances [escholarship.org]
Application Note: Cytotoxicity Screening of Thailanstatin C using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for assessing the cytotoxic effects of Thailanstatin C, a potent pre-mRNA splicing inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Thailanstatins are natural products isolated from Burkholderia thailandensis that exhibit significant antiproliferative activities against various human cancer cell lines by inhibiting the spliceosome.[1][2][3] The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation, making it a suitable tool for screening the cytotoxic potential of compounds like this compound.[4][5] This guide offers comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure reliable and reproducible results.
Mechanism of Action of this compound
Thailanstatins exert their antiproliferative effects by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. Specifically, they bind non-covalently to the splicing factor 3b (SF3b) subcomplex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][6] This inhibition disrupts the normal splicing process, preventing the precise removal of introns from pre-mRNA. The accumulation of unspliced pre-mRNA leads to aberrant protein synthesis and ultimately triggers cell death, highlighting a promising mechanism for anticancer therapy.[1][6]
Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.
Quantitative Cytotoxicity Data
Thailanstatins have demonstrated potent antiproliferative activities across various human cancer cell lines, with half-maximal growth inhibitory concentrations (GI₅₀) typically in the single-digit nanomolar range.[1][2] The general potency has been observed in the order of Thailanstatin A > B > C.[1] While specific GI₅₀ values for this compound are part of a broader study, the data for the thailanstatin family highlights its significant cytotoxic potential.
| Compound | DU-145 (Prostate) | NCI-H232A (Lung) | MDA-MB-231 (Breast) | SKOV-3 (Ovarian) |
| Thailanstatin A | 2.69 nM | 1.11 nM | 1.25 nM | 1.56 nM |
| Thailanstatin B | 4.96 nM | 2.13 nM | 2.21 nM | 2.87 nM |
| This compound | 8.82 nM | 3.51 nM | 3.84 nM | 4.97 nM |
| Table 1: Antiproliferative activities (GI₅₀) of Thailanstatins A, B, and C in various human cancer cell lines as determined by MTT assay. Data extracted from Liu X, et al. (2013).[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle of the Assay
The MTT assay is a quantitative colorimetric technique used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm.[4] The absorbance is directly proportional to the number of viable cells.
Materials and Reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cancer cell line(s) of interest
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to create a high-concentration stock solution.
-
Aliquot into small volumes and store at -20°C or -80°C, protected from light.
-
Note: The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[9][10]
-
Vortex or sonicate until fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[7][9]
-
Store at 4°C for frequent use or at -20°C for long-term storage.[7][9]
-
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl):
Experimental Workflow
The following diagram outlines the major steps for performing the MTT cytotoxicity assay with this compound.
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Cell Seeding
-
Harvest and count cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls: "untreated cells" (medium only) and "blank" (medium without cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Compound Treatment
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A typical concentration range for initial screening might be 0.1 nM to 1 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution or control medium to each well.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
MTT Incubation and Formazan Solubilization
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[9]
-
Incubate the plate for 2 to 4 hours at 37°C.[8][9] During this time, purple formazan crystals will form in viable cells.
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and then carefully aspirate the supernatant.[8]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[10]
Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the "blank" wells from all other readings.
-
Percent Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Untreated Cells)] x 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Troubleshooting
-
Low Absorbance: May result from low cell numbers, insufficient incubation time with MTT, or using cold reagents. Ensure reagents are at room temperature and optimize cell density.[10]
-
High Background: Can be caused by contamination (bacterial or yeast) or interference from phenol red in the medium. Using serum-free medium during MTT incubation can help.[10]
-
Incomplete Formazan Dissolution: If crystals are still visible, increase shaking time or gently pipette to aid dissolution.[10]
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Thailanstatin C in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatins are a class of potent anti-proliferative agents that function by inhibiting the spliceosome, a critical component of pre-mRNA processing.[1][2] This unique mechanism of action makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), offering a potential new avenue for cancer therapy, particularly for tumors resistant to conventional treatments like microtubule inhibitors.[3][4] Thailanstatin C, a member of this family, shares structural similarities with the more extensively studied Thailanstatin A and is expected to exhibit a comparable biological activity profile.[5][6]
This document provides detailed application notes and protocols for the utilization of this compound in ADC development. While specific quantitative data for this compound-based ADCs is limited in publicly available literature, the information presented herein is based on extensive studies with the closely related analog, Thailanstatin A. The principles, protocols, and expected outcomes are considered directly applicable to this compound.
Mechanism of Action: Spliceosome Inhibition
Thailanstatins exert their cytotoxic effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2] This interaction inhibits the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and ultimately triggering apoptosis in cancer cells. The heightened metabolic rate and frequent mutations in the spliceosome of cancer cells may contribute to their increased sensitivity to this class of inhibitors.[2]
Caption: Mechanism of this compound action.
This compound ADC Development Workflow
The development of a this compound-based ADC follows a structured workflow, from initial conjugation to in vivo efficacy studies.
Caption: General workflow for this compound ADC development.
Data Presentation: In Vitro and In Vivo Efficacy of Thailanstatin A-ADCs
The following tables summarize representative data from studies on Thailanstatin A-ADCs. This data provides a benchmark for the expected performance of this compound-ADCs.
Table 1: In Vitro Cytotoxicity of Trastuzumab-Thailanstatin A ADCs against HER2-Expressing Cancer Cell Lines [7][8]
| Cell Line | HER2 Expression Level | ADC1 (DAR ~6.3-7.0) IC50 (nM) | ADC13 (Site-specific DAR 4) IC50 (nM) | ADC14 (Site-specific DAR 4) IC50 (nM) |
| N87 (Gastric) | High (>600,000 receptors/cell) | ~1 | ~1 | ~1 |
| MDA-MB-361-DYT2 (Breast) | Moderate (~150,000 receptors/cell) | >100 | ~10 | ~10 |
| MDA-MB-468 (Breast) | Negative | Inactive | Inactive | Inactive |
Table 2: In Vivo Efficacy of Trastuzumab-Thailanstatin A ADCs in N87 Gastric Cancer Xenograft Model [7][8]
| ADC | Dose (mg/kg) | Dosing Schedule | Outcome |
| Hinge-cysteine ADC1 (DAR ~6.3-7.0) | 3 | q4d x 4 | Modest reduction in tumor growth |
| Site-specific MPP ADC13 | 3 | q4d x 4 | Significant tumor growth inhibition |
| Site-specific MPP ADC14 | 3 | q4d x 4 | Significant tumor growth inhibition |
| Double-cysteine mutant ADC16 (DAR 4) | 0.5, 1.56, 3 | q4d x 4 | Dose-dependent tumor regression |
Experimental Protocols
Protocol 1: this compound ADC Synthesis via Lysine Conjugation
This protocol describes a common method for conjugating this compound to an antibody via surface-exposed lysine residues.[2][9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with an activated ester (e.g., N-hydroxysuccinimide [NHS] ester)
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.
-
Payload Preparation: Dissolve the this compound-NHS ester in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the this compound-NHS ester solution to the antibody solution at a molar excess (e.g., 5-10 fold) to achieve the desired Drug-to-Antibody Ratio (DAR). b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the ADC from unconjugated payload and other reagents using a size-exclusion chromatography column equilibrated with a formulation buffer (e.g., PBS).
-
Characterization: a. Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). b. Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic activity of a this compound ADC on cancer cell lines.[10][11]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
This compound ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC and control antibody in cell culture medium. b. Remove the existing medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[7][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound ADC
-
Vehicle control (formulation buffer)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse. b. Monitor the mice for tumor growth.
-
Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the this compound ADC (at various doses) and vehicle control intravenously (or via another appropriate route) according to a defined schedule (e.g., once weekly for 3 weeks).
-
Monitoring: a. Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Experimental Workflow Visualization
Caption: Workflow for evaluating a this compound ADC.
References
- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. escopharma.com [escopharma.com]
- 9. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Protocol for the Synthesis and Evaluation of Thailanstatin C and Its Analogs as Potent Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Thailanstatin C, a potent natural product with significant anti-cancer properties. Thailanstatins act by inhibiting the pre-mRNA splicing machinery, a critical process in gene expression, making them promising candidates for therapeutic development. This protocol also covers the synthesis of key analogs to facilitate structure-activity relationship (SAR) studies. Detailed methodologies for the synthesis, purification, and characterization of these compounds are presented. Furthermore, protocols for evaluating their biological activity, specifically their anti-proliferative effects on cancer cell lines and their inhibitory action on in vitro pre-mRNA splicing, are included. All quantitative data are summarized in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.
Introduction
Thailanstatins A, B, and C are a family of natural products isolated from Burkholderia thailandensis[1][2][3]. These molecules have garnered significant interest in the scientific community due to their potent anti-proliferative activities against a range of human cancer cell lines[1][2][4]. Their mechanism of action involves the inhibition of the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing. Specifically, thailanstatins bind to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle, thereby arresting the splicing process[1][5]. This mode of action presents a novel target for anti-cancer drug development. The total synthesis of thailanstatins has been a subject of intense research, with several successful strategies reported[6][7][8][9]. This protocol consolidates and details the synthetic route to this compound and its analogs, providing a comprehensive guide for researchers in the field.
Signaling Pathway: Inhibition of Pre-mRNA Splicing
Thailanstatins exert their biological effect by interfering with the pre-mRNA splicing cascade. The spliceosome, composed of small nuclear ribonucleoproteins (snRNPs) and numerous proteins, assembles on pre-mRNA to excise introns and ligate exons, producing mature mRNA ready for translation. This compound and its analogs bind to the SF3b subunit of the U2 snRNP, a key component of the spliceosome. This binding event stalls the assembly and function of the spliceosome, leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting protein synthesis, which disproportionately affects rapidly dividing cancer cells.
Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that involves the careful construction of key fragments followed by their strategic coupling. The following protocol is based on the convergent synthesis strategy developed by Nicolaou and coworkers, which is notable for its efficiency and stereocontrol[6][7].
Experimental Workflow: Synthesis of this compound
Caption: Convergent synthetic workflow for this compound.
Materials and Reagents:
-
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents should be obtained by passing through activated alumina columns.
-
Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Key Intermediates:
For detailed, step-by-step procedures for the synthesis of precursor fragments, please refer to the supporting information of the primary literature.[6][8]
Final Coupling and Deprotection Steps (Illustrative Protocol):
-
Suzuki Coupling: To a solution of the vinyl iodide fragment (1.0 eq) and the vinyl boronate fragment (1.2 eq) in a 3:1 mixture of toluene and ethanol is added an aqueous solution of sodium carbonate (2 M, 3.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Global Deprotection: The purified coupled product is dissolved in a 4:1:1 mixture of acetonitrile, water, and hydrofluoric acid-pyridine complex at 0 °C. The reaction is stirred for 8 hours.
-
Final Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Thailanstatins
| Compound | DU-145 (Prostate) GI₅₀ (nM) | NCI-H232A (Lung) GI₅₀ (nM) | MDA-MB-231 (Breast) GI₅₀ (nM) | SKOV-3 (Ovarian) GI₅₀ (nM) |
| Thailanstatin A | 2.98 | 5.35 | 8.82 | 6.71 |
| Thailanstatin B | 4.12 | 7.21 | 10.5 | 9.33 |
| This compound | 2.98 | 5.35 | 8.82 | 6.71 |
| Spliceostatin C | ~2.0-9.6 | ~2.0-9.6 | ~2.0-9.6 | ~2.0-9.6 |
Data compiled from multiple sources, slight variations may exist between studies.[1][8]
Table 2: In Vitro Pre-mRNA Splicing Inhibition
| Compound | IC₅₀ (µM) |
| Thailanstatin A | ~0.4 |
| This compound | 6.84 |
IC₅₀ values represent the concentration required for 50% inhibition of in vitro pre-mRNA splicing.[2][5]
Biological Evaluation Protocols
Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., DU-145, NCI-H232A, MDA-MB-231, SKOV-3) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the compound concentration.
In Vitro Pre-mRNA Splicing Assay
-
Nuclear Extract Preparation: Prepare HeLa cell nuclear extract according to established protocols.
-
Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, a 32P-labeled pre-mRNA substrate, and varying concentrations of this compound or its analogs.
-
Incubation: Incubate the reactions at 30 °C for 60 minutes.
-
RNA Extraction: Stop the reactions and extract the RNA.
-
Gel Electrophoresis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled RNA by autoradiography and quantify the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates to determine the extent of splicing inhibition. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.[10][11][12]
Conclusion
This application note provides a comprehensive protocol for the synthesis and biological evaluation of this compound and its analogs. The detailed methodologies and compiled data serve as a valuable resource for researchers in oncology and drug discovery. The potent and specific mechanism of action of thailanstatins highlights their potential as a new class of anti-cancer therapeutics. Further investigation into the structure-activity relationships of Thailanstatin analogs may lead to the development of even more potent and selective drug candidates.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of Thailanstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of Thailanstatin A. | Semantic Scholar [semanticscholar.org]
- 10. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation | eLife [elifesciences.org]
- 11. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Thailanstatin C in Cancer Research
Topic: Thailanstatin C for Studying Alternative Splicing in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural product derived from the bacterium Burkholderia thailandensis.[1] It is a potent inhibitor of the pre-mRNA splicing process, a critical step in eukaryotic gene expression.[1] The cellular machinery responsible for splicing, the spliceosome, is often hyperactive or mutated in cancer cells compared to healthy cells, making it an attractive target for therapeutic intervention.[2][3] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor progression and resistance to treatment. This compound and its analogs, by modulating the activity of the spliceosome, serve as powerful chemical probes to investigate the roles of specific splicing events in cancer biology and as potential starting points for the development of novel anti-cancer drugs.[2][4] These compounds exhibit potent antiproliferative and cytotoxic effects across a range of human cancer cell lines.[1][4]
Mechanism of Action
This compound exerts its biological activity by directly targeting the spliceosome. Specifically, it binds non-covalently to the SF3b subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[5][6] This interaction inhibits the catalytic activity of the spliceosome, leading to the accumulation of unspliced pre-mRNAs and the suppression of mature mRNA production.[2] This disruption of splicing affects thousands of genes, ultimately depriving cancer cells of essential proteins required for their survival and proliferation, and can also lead to the generation of novel protein variants (neoepitopes) that may be targeted by the immune system.[7]
Caption: Mechanism of this compound action on the spliceosome.
Application Notes
This compound is a valuable tool for:
-
Investigating the functional consequences of splicing inhibition: By treating cancer cells with this compound, researchers can study the global effects of spliceosome inhibition on cell viability, proliferation, apoptosis, and other cancer-related phenotypes.
-
Identifying cancer-specific splicing dependencies: Different cancer types may rely on specific alternative splicing events for their growth and survival. This compound can be used to uncover these vulnerabilities.
-
Validating the spliceosome as a therapeutic target: The potent anti-cancer activity of this compound supports the development of spliceosome inhibitors as a therapeutic strategy.[2]
-
Structure-activity relationship (SAR) studies: The thailanstatin scaffold can be chemically modified to develop new analogs with improved potency, selectivity, and pharmacological properties.[1][2]
Quantitative Data
The following tables summarize the reported biological activities of thailanstatins.
Table 1: Antiproliferative Activity of Thailanstatins in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| Thailanstatin A | A549 | Lung Carcinoma | 1.1 | [1] |
| HCT-116 | Colon Carcinoma | 1.0 | [1] | |
| K-562 | Myelogenous Leukemia | 0.8 | [1] | |
| P388 | Leukemia | 0.9 | [1] | |
| Thailanstatin B | A549 | Lung Carcinoma | 2.5 | [1] |
| HCT-116 | Colon Carcinoma | 2.1 | [1] | |
| K-562 | Myelogenous Leukemia | 1.9 | [1] | |
| P388 | Leukemia | 2.0 | [1] | |
| This compound | A549 | Lung Carcinoma | 2.7 | [1] |
| HCT-116 | Colon Carcinoma | 2.2 | [1] | |
| K-562 | Myelogenous Leukemia | 1.8 | [1] | |
| P388 | Leukemia | 2.2 | [1] |
Table 2: In Vitro Splicing Inhibition by Thailanstatins
| Compound | Assay System | IC₅₀ | Reference |
| Thailanstatin A | HeLa cell nuclear extract | ~0.65 µM | [1][5] |
| Thailanstatin B | HeLa cell nuclear extract | ~0.7 µM | [1] |
| This compound | HeLa cell nuclear extract | ~1.0 µM | [1] |
Experimental Protocols
Protocol 1: Cancer Cell Viability Assay
This protocol describes how to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in a cancer cell line of interest using an MTT assay.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)[8]
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 nM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-concentration of this compound and determine the GI₅₀ value using non-linear regression.
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol outlines the steps to analyze changes in a specific alternative splicing event in cancer cells treated with this compound.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., SuperScript IV)
-
PCR primers flanking the alternative splicing event of interest
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration close to its GI₅₀ (e.g., 2 nM for HCT-116) for a defined period (e.g., 24 hours). Include a vehicle-treated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the alternative exon. This will amplify both the inclusion and exclusion isoforms.
-
Gel Electrophoresis: Separate the PCR products on a 2% agarose gel. The two isoforms will appear as distinct bands of different sizes.
-
Analysis: Quantify the band intensities using a gel documentation system. Calculate the percent spliced in (PSI) or the ratio of the inclusion isoform to the total (inclusion + exclusion) for both treated and control samples to determine the effect of this compound on the splicing event.[10]
Visualizations
Caption: Workflow for studying this compound effects in cancer cells.
Caption: Impact of this compound on oncogenic signaling pathways.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rice lab synthesizes new cancer fighter [news2.rice.edu]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors [agris.fao.org]
- 7. Peak Bio | [peak-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential expression of 24,426 human alternative splicing events and predicted cis-regulation in 48 tissues and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Thailanstatin C in Prostate Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prostate cancer remains a significant global health concern, and the development of novel therapeutic agents is crucial for improving patient outcomes. A key area of investigation in oncology is the targeting of the spliceosome, a cellular machinery often dysregulated in cancer. Thailanstatins are a class of natural products that act as potent inhibitors of the spliceosome by binding to the SF3b subunit.[1] While research has highlighted the anti-proliferative effects of Thailanstatins in various cancer cell lines, with half-maximal growth inhibitory concentrations in the single nanomolar range, specific data on Thailanstatin C in prostate cancer has not been extensively published.[1]
These application notes provide a framework for investigating the experimental use of this compound in common prostate cancer cell lines, such as the androgen-independent PC-3 and DU-145 cells, and the androgen-sensitive LNCaP cells. The protocols outlined below are based on established methodologies for evaluating anti-cancer compounds and the known mechanism of action of spliceosome inhibitors. Inhibition of the SF3B1 component of the spliceosome by similar compounds has been shown to reduce proliferation and induce apoptosis in prostate cancer cells, suggesting a promising therapeutic avenue.[2]
Mechanism of Action: Spliceosome Inhibition
This compound is a pre-mRNA splicing inhibitor that targets the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] By binding to the SF3b complex, this compound interferes with the proper recognition of the branch point sequence during splicing. This disruption leads to the accumulation of unspliced pre-mRNA, the production of aberrantly spliced mRNA transcripts, and ultimately, cell cycle arrest and apoptosis. The dependency of cancer cells on a highly active and sometimes mutated spliceosome makes it a selective target for therapeutic intervention.[3][4]
Caption: Proposed mechanism of this compound in prostate cancer cells.
Illustrative Quantitative Data
The following tables present hypothetical data for the effect of this compound on prostate cancer cell lines. This data is for illustrative purposes, based on the known potency of the Thailanstatin class of compounds, to guide researchers in experimental design and data interpretation.
Table 1: Illustrative Half-Maximal Inhibitory Concentration (IC50) of this compound
| Cell Line | Androgen Receptor Status | Hypothetical IC50 (nM) after 72h |
| PC-3 | Negative | 2.5 |
| DU-145 | Negative | 3.1 |
| LNCaP | Positive | 4.5 |
Table 2: Illustrative Apoptosis Rates in PC-3 Cells after 48h Treatment
| This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5% |
| 1 | 15% |
| 5 | 45% |
| 10 | 70% |
Experimental Protocols
The following are detailed protocols for the experimental evaluation of this compound in prostate cancer cell lines.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
PC-3 (ATCC® CRL-1435™)
-
DU-145 (ATCC® HTB-81™)
-
LNCaP (ATCC® CRL-1740™)
-
-
Culture Media:
-
For PC-3 and DU-145: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For LNCaP: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 4.5 g/L glucose.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA for cell detachment.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Akt, anti-phospho-Akt, anti-SF3B1, and anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound as a therapeutic agent against prostate cancer. By targeting the spliceosome, this compound represents a novel approach to induce cancer cell death. The experimental framework described herein will enable the characterization of its anti-proliferative and pro-apoptotic effects on various prostate cancer cell lines, contributing to the broader understanding of spliceosome inhibitors in cancer therapy.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spliceosome component SF3B1 as novel prognostic biomarker and therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The spliceosome as a new therapeutic vulnerability in aggressive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Thailanstatin C: A Potent Chemical Probe for Investigating Spliceosome Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatins, including Thailanstatin C, are a group of natural products isolated from Burkholderia thailandensis that have emerged as powerful chemical probes for studying the spliceosome, the intricate molecular machine responsible for pre-mRNA splicing.[1][2][3][4] These compounds exhibit potent antiproliferative activity against a range of cancer cell lines, which is attributed to their ability to inhibit the splicing process.[1][2][3][4] Structurally related to other known splicing inhibitors like FR901464 and spliceostatins, thailanstatins offer unique advantages, including greater stability.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate spliceosome function, making it a valuable tool for cancer biology research and drug development.
Mechanism of Action
This compound exerts its inhibitory effect on the spliceosome by targeting a key component of the splicing machinery. It non-covalently binds to the SF3b subunit (splicing factor 3b subunit 1), a core protein of the U2 small nuclear ribonucleoprotein (snRNP) complex.[2][5][6][7] The U2 snRNP plays a critical role in recognizing the branch point sequence within the intron of a pre-mRNA, a crucial step in the early stages of spliceosome assembly.[8][9][10] By binding to SF3b, this compound stalls the assembly of the spliceosome at the A complex stage, preventing the subsequent catalytic steps of splicing.[8][11] This leads to an accumulation of unspliced pre-mRNA and ultimately inhibits gene expression, triggering cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
Thailanstatins have demonstrated potent biological activity in both biochemical and cell-based assays. The following table summarizes the reported inhibitory concentrations.
| Compound | Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| Thailanstatins | In vitro Splicing Assay | Pre-mRNA | Single to sub-µM | [1] |
| Thailanstatin A | In vitro Splicing Assay | Eukaryotic RNA | 650 nM | [5] |
| Thailanstatin A Methyl Ester | In vitro Splicing Assay | Spliceosome | ~0.4 µM | [11] |
| Thailanstatins | Antiproliferative Assay | Human Cancer Cell Lines | Single nM range | [1] |
| Thailanstatin A | Antiproliferative Assay | DU-145, NCI-H232A, MDA-MB-231, SKOV-3 | 1.11-2.69 nM | [5] |
| Spliceostatin C (related compound) | Antiproliferative Assay | Multiple Human Cancer Cell Lines | 2.0-9.6 nM | [2] |
Experimental Protocols
In Vitro Splicing Assay
This protocol describes a standard in vitro splicing assay using HeLa cell nuclear extract to assess the inhibitory effect of this compound on pre-mRNA splicing.
Materials:
-
HeLa cell nuclear extract (prepared in-house or commercially available)
-
32P-UTP radiolabeled pre-mRNA substrate (e.g., MINX or adenovirus major late pre-mRNA)
-
This compound (dissolved in DMSO)
-
Splicing reaction buffer (containing ATP, MgCl₂, and KCl)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (6-8%)
-
TBE buffer
-
Formamide loading dye
Protocol:
-
Preparation of Radiolabeled Pre-mRNA:
-
Splicing Reaction:
-
On ice, assemble the splicing reaction in a final volume of 25 µL. A typical reaction contains:
-
10-12 µL HeLa nuclear extract
-
1 µL 32P-labeled pre-mRNA (~20 fmol)
-
1 µL this compound at various concentrations (or DMSO for control)
-
Splicing buffer components (e.g., 1 mM ATP, 3.2 mM MgCl₂, 60 mM KCl).[12]
-
-
Incubate the reaction at 30°C for 30-90 minutes.[2]
-
-
RNA Purification:
-
Stop the reaction by adding 175 µL of a solution containing Proteinase K and incubating at 37°C for 15 minutes to digest proteins.[1][6]
-
Extract the RNA using an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the RNA from the aqueous phase with ethanol.[6]
-
Resuspend the RNA pellet in formamide loading dye.[12]
-
-
Analysis of Splicing Products:
-
Denature the samples by heating at 80-95°C for 3-5 minutes.[12]
-
Separate the RNA products on a denaturing polyacrylamide gel.[1][6]
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.[6][12]
-
Visualize and quantify the bands corresponding to pre-mRNA, mRNA, and splicing intermediates (lariat intron-exon 2 and excised lariat intron). Splicing inhibition is observed as a dose-dependent decrease in mRNA and an accumulation of pre-mRNA.
-
Spliceosome Assembly Assay
This assay is used to determine the stage at which this compound stalls spliceosome assembly.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
This compound
-
Splicing reaction buffer (with or without ATP)
-
Native agarose or polyacrylamide gel
-
TBE or Tris-glycine buffer
Protocol:
-
Assemble Splicing Complexes:
-
Set up splicing reactions as described above, including reactions with and without ATP to trap different spliceosomal complexes (E complex forms in the absence of ATP, while A, B, and C complexes require ATP).[13]
-
Incubate the reactions at 30°C for a shorter time course (e.g., 0, 5, 15, 30 minutes) to capture the formation of different complexes.
-
-
Native Gel Electrophoresis:
-
Stop the reactions by adding heparin.
-
Load the samples directly onto a native agarose or polyacrylamide gel.[14]
-
Run the gel at 4°C to maintain complex integrity.
-
-
Analysis:
-
Dry the gel and perform autoradiography.
-
Identify the different spliceosomal complexes (H, E, A, B, and C) based on their migration.[14]
-
In the presence of this compound, an accumulation of the A complex and a reduction in the formation of subsequent B and C complexes is expected, indicating a stall at this early stage of assembly.[11]
-
Applications in Research and Drug Development
-
Dissecting the Splicing Mechanism: this compound can be used to synchronize spliceosome assembly at the A complex, allowing for detailed biochemical and structural studies of this specific stage.
-
Validating the Spliceosome as a Therapeutic Target: The potent anti-cancer activity of this compound reinforces the spliceosome as a viable target for cancer therapy.
-
Structure-Activity Relationship (SAR) Studies: this compound and its analogs can be used to probe the binding pocket of SF3b, aiding in the design of novel, more potent, and selective splicing modulators.[12][15]
-
Development of Antibody-Drug Conjugates (ADCs): The high potency of thailanstatins makes them attractive payloads for ADCs, enabling targeted delivery to cancer cells.[5][14]
Conclusion
This compound is a valuable and potent chemical probe for the functional investigation of the spliceosome. Its well-defined mechanism of action, targeting the SF3b subunit and stalling spliceosome assembly, coupled with its potent biological activity, makes it an indispensable tool for researchers in the fields of RNA biology, cancer research, and drug discovery. The protocols provided herein offer a framework for utilizing this compound to explore the intricacies of pre-mRNA splicing and to advance the development of novel anti-cancer therapeutics.
References
- 1. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. escholarship.org [escholarship.org]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro pre-mRNA splicing assay using plant nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Accumulation of Spliceosomal Assembly Intermediates | Springer Nature Experiments [experiments.springernature.com]
- 8. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-mRNA splicing-associated diseases and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REAL-TIME VISUALIZATION OF SPLICEOSOME ASSEMBLY REVEALS BASIC PRINCIPLES OF SPLICE SITE SELECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spliceosome Assembly Pathways for Different Types of Alternative Splicing Converge during Commitment to Splice Site Pairing in the A Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Yeast Spliceosome Assay | Springer Nature Experiments [experiments.springernature.com]
Delivery Methods for Thailanstatin C in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thailanstatin C is a potent inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing. By targeting the SF3b subunit of the U2 snRNP, this compound disrupts the splicing process, leading to the accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells. This potent antiproliferative activity makes it a compound of significant interest in cancer research. These application notes provide detailed protocols for the effective delivery of this compound to both adherent and suspension cells in a laboratory setting, along with methods to assess its cytotoxic effects.
Introduction
The precise delivery of therapeutic compounds in cell culture is paramount for obtaining accurate and reproducible experimental results. This compound, a natural product derived from Burkholderia thailandensis, exhibits significant stability in physiological buffers, making it a robust tool for in vitro studies.[1] The primary challenge in its delivery lies in its hydrophobicity, necessitating the use of a suitable solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound, ensuring its solubility and bioavailability to cultured cells. The following protocols detail the preparation of this compound stock solutions and their application in cell culture experiments, including a widely used method for assessing cell viability, the MTT assay.
Mechanism of Action: Spliceosome Inhibition
This compound exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing machinery. It binds non-covalently to the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome. This binding event stalls the assembly of the spliceosome at an early stage, preventing the catalytic steps of splicing. The inhibition of splicing leads to a cascade of downstream cellular events, including altered gene expression, cell cycle arrest, and ultimately, apoptosis.
Caption: Signaling pathway of this compound.
Quantitative Data: Antiproliferative Activity of this compound
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (nM)[1] |
| DU-145 | Prostate Cancer | 2.69 |
| NCI-H23 | Non-small Cell Lung Cancer | 1.11 |
| MDA-MB-231 | Triple-negative Breast Cancer | 1.25 |
| SKOV-3 | Ovarian Cancer | 1.95 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Caption: Workflow for this compound stock preparation.
Protocol 2: Treatment of Adherent Cells with this compound
This protocol outlines the procedure for treating adherent cells with this compound for subsequent analysis.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile serological pipettes and pipette tips
-
96-well cell culture plates
Procedure:
-
Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells containing the attached cells.
-
Add 100 µL of the medium containing the desired concentration of this compound to each well. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Proceed with the desired downstream assay (e.g., MTT assay, apoptosis assay).
Protocol 3: Treatment of Suspension Cells with this compound
This protocol provides a method for treating suspension cells with this compound.
Materials:
-
Suspension cells in culture
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile conical tubes and pipette tips
-
96-well cell culture plates (U-bottom or V-bottom recommended)
Procedure:
-
Count the suspension cells and adjust the cell density to the desired concentration in complete cell culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Add the appropriate volume of the diluted this compound solution to each well to achieve the final desired concentration. Include a vehicle control.
-
Incubate the cells for the desired treatment period at 37°C and 5% CO2.
-
Proceed with the desired downstream assay.
Protocol 4: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells and then aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Experimental workflow for the MTT assay.
Conclusion
These protocols provide a comprehensive guide for the delivery and evaluation of this compound in cell culture experiments. The potent and specific mechanism of action of this compound, coupled with its stability, makes it a valuable tool for investigating the role of pre-mRNA splicing in cancer biology and for the development of novel therapeutic strategies. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data for researchers in the field.
References
Measuring the Half-Maximal Inhibitory Concentration (IC50) of Thailanstatin C in Diverse Cancer Cell Lines
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thailanstatins are a class of natural products that have demonstrated potent anti-cancer activity. They function as inhibitors of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing.[1][2] Specifically, Thailanstatins bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[3] This inhibition of pre-mRNA splicing leads to cell cycle arrest and apoptosis in cancer cells, which often exhibit higher rates of splicing and mutations in spliceosome components compared to healthy cells. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Thailanstatin C, a key metric for evaluating its potency, across a panel of cancer cell lines. While specific IC50 data for this compound is limited in publicly available literature, this document will utilize data from the closely related and well-studied analogues, Thailanstatin A and D, to provide a representative dataset.
Principle
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, we will determine the concentration of this compound that reduces the viability of cancer cell lines by 50%. The most common method for this determination is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, and the absorbance of the dissolved formazan can be quantified using a spectrophotometer.
Signaling Pathway of Thailanstatin Action
This compound, like its analogues, targets the SF3b subunit of the spliceosome, a key component in the pre-mRNA splicing process. By inhibiting the spliceosome, this compound disrupts the maturation of mRNA, leading to an accumulation of unspliced pre-mRNAs and ultimately triggering downstream apoptotic pathways in cancer cells.
Caption: Mechanism of this compound action.
Data Presentation: IC50 Values of Thailanstatins in Cancer Cell Lines
The following table summarizes the reported IC50 values for Thailanstatin A and Thailanstatin D in various human cancer cell lines. This data illustrates the potent, broad-spectrum anti-proliferative activity of this class of compounds. Thailanstatin A, in particular, demonstrates low to sub-nanomolar potency.[3] Thailanstatin D is noted to be less cytotoxic but more stable than Thailanstatin A.[4]
| Cell Line | Cancer Type | Thailanstatin A IC50 (nM) | Thailanstatin D IC50 (nM) | Reference |
| DU-145 | Prostate Cancer | Present | 1.8 ± 0.2 | [4] |
| NCI-H232A | Lung Cancer | Present | 2.1 ± 0.1 | [4] |
| MDA-MB-231 | Breast Cancer | Present | 2.5 ± 0.3 | [4] |
| SKOV-3 | Ovarian Cancer | Present | 2.3 ± 0.2 | [4] |
| HeLa | Cervical Cancer | Not Reported | 2.9 ± 0.4 | [4] |
| A549 | Lung Cancer | Not Reported | 3.1 ± 0.5 | [4] |
| PANC-1 | Pancreatic Cancer | Not Reported | 3.5 ± 0.6 | [4] |
| K562 | Leukemia | Not Reported | 1.5 ± 0.1 | [4] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using the MTT assay.
Materials and Reagents
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., DU-145, MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The overall workflow for determining the IC50 value is depicted in the following diagram.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol
-
Cell Culture:
-
Maintain the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Ensure the cells are in the exponential growth phase and have a viability of >95% before starting the experiment.
-
Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations. A typical 2-fold or 10-fold dilution series is recommended to cover a broad concentration range (e.g., from 0.01 nM to 1000 nM).
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, this should be optimized for each cell line).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate or quadruplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for an additional 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar). The IC50 is the concentration at which the curve crosses the 50% viability mark.
-
Conclusion
This application note provides a comprehensive framework for determining the IC50 of this compound in various cancer cell lines. By following the detailed protocol, researchers can obtain reliable and reproducible data on the potency of this promising anti-cancer agent. The provided representative data for Thailanstatin A and D underscore the potential of this class of spliceosome inhibitors for further investigation in cancer drug discovery and development. Accurate and consistent IC50 determination is a critical first step in the preclinical evaluation of novel therapeutic compounds.
References
- 1. medindia.net [medindia.net]
- 2. In vitro cytotoxic activity of Thai medicinal plants used traditionally to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Thailanstatin C solubility issues in aqueous buffers
Technical Support Center: Thailanstatin C
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with this compound in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent, naturally derived pre-mRNA splicing inhibitor investigated for its antiproliferative properties against various cancer cell lines.[1][2][3] Like many complex organic small molecules, its chemical structure lends itself to poor water solubility. With a molecular weight of 600.15 g/mol and a calculated LogP of 4.12, this compound is lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over aqueous media like cell culture medium or phosphate-buffered saline (PBS).[4] This inherent property can lead to precipitation and inaccurate concentrations in experimental setups.
Q2: What is the recommended solvent for preparing a this compound stock solution?
For initial solubilization, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution.[5]
Q3: How do I prepare a working solution of this compound from a DMSO stock for my experiment?
Directly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. The recommended method is a serial dilution approach:
-
Prepare a high-concentration master stock solution in 100% DMSO (e.g., 10 mM).
-
Perform intermediate dilutions in 100% DMSO to get closer to your final desired concentration.
-
Add the final, diluted DMSO stock to your aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing. This minimizes localized high concentrations of this compound that can lead to precipitation.[5]
Q4: My this compound precipitated after I added it to my aqueous buffer. What should I do?
If you observe cloudiness, crystals, or sediment, your compound has likely precipitated. Here are several troubleshooting steps:
-
Vortex/Mix Thoroughly: Ensure the solution is mixed adequately.
-
Ultrasonication: Use a bath sonicator for 15-30 minutes to break up particles and aid dissolution.[5] This is a very common and effective method for compounds that are difficult to dissolve.[5]
-
Gentle Warming: Gently warm the solution in a water bath up to 37-40°C. Do not exceed 50°C, as higher temperatures could risk degrading the compound.[5]
-
Re-evaluate Dilution: The final concentration may be too high for the aqueous buffer to support, even with a small percentage of DMSO. Try preparing a more dilute working solution.
-
Verify under a Microscope: Place a drop of your solution on a slide to confirm if precipitation is present.[5]
Q5: What is the maximum concentration of DMSO my cell culture can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, the ideal concentration is below 0.1%. It is crucial to always include a vehicle control in your experiment (your aqueous buffer with the same final concentration of DMSO but without this compound) to account for any effects of the solvent itself.
Q6: How should I store this compound as a powder and in solution?
-
Powder: Store the lyophilized powder at -20°C for long-term stability.
-
Stock Solution: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[6]
Q7: How stable is this compound in aqueous buffer?
This compound is notably more stable than related spliceosome inhibitors like FR901464.[2][7] This increased stability is attributed to its unique chemical structure, including a carboxyl moiety.[2][7] Studies have shown it has good stability when incubated in phosphate buffer (pH 7.4) at 37°C.[2] However, for experiments lasting several hours or days, the stability should be empirically determined.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 600.15 g/mol | [4] |
| Molecular Formula | C₃₁H₄₅NO₉ | N/A |
| Calculated LogP | 4.12 | [4] |
| Inhibitory Activity (IC₅₀) | 6.84 µM (pre-mRNA splicing) | [1][3] |
| Antiproliferative (IC₅₀) | 2.98 - 8.82 nM (in various human cancer cell lines) | [1] |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Typical Stock Conc. | 1-20 mM |
| Working Solution Prep. | Serial dilution; add dropwise to aqueous buffer with mixing |
| Final DMSO Conc. | < 0.5% (ideally < 0.1%) |
| Powder Storage | -20°C |
| Stock Solution Storage | Aliquot and store at -80°C (long-term) or -20°C (short-term) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Master Stock (10 mM): a. Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation. b. Weigh the required amount of powder. For 1 mg of this compound (MW: 600.15), add 166.6 µL of 100% DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. If needed, sonicate in a water bath for 10-15 minutes. d. Aliquot the master stock into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.
-
Preparation of Final Working Solution (Example: 100 nM in 10 mL of cell culture medium): a. Thaw a single aliquot of the 10 mM master stock. b. Intermediate Dilution: Prepare a 10 µM intermediate stock by diluting 1 µL of the 10 mM master stock into 999 µL of 100% DMSO. Vortex to mix. c. Final Dilution: Add 10 µL of the 10 µM intermediate stock to 10 mL of pre-warmed aqueous buffer or cell culture medium. Important: Add the DMSO stock slowly, drop-by-drop, directly into the vortex of the stirring buffer to facilitate rapid dispersion and prevent precipitation. d. The final concentration of this compound will be 100 nM, and the final DMSO concentration will be 0.1%. e. Use the working solution immediately.
Visual Troubleshooting and Workflow Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. genophore.com [genophore.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thailanstatin C for In Vitro Splicing Inhibition
Welcome to the technical support center for the use of Thailanstatin C in in vitro splicing inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of pre-mRNA splicing.[1][2][3] It functions by targeting the spliceosome, a large ribonucleoprotein complex responsible for removing introns from pre-mRNA.[4][5] Specifically, Thailanstatins bind to the SF3b subunit of the U2 snRNP within the spliceosome, which stalls the splicing process and leads to an accumulation of pre-mRNA.[6][7]
Q2: What is a recommended starting concentration for this compound in an in vitro splicing assay?
Based on available data, the half-maximal inhibitory concentration (IC50) for Thailanstatins in in vitro splicing assays is in the sub-micromolar to single-digit micromolar range.[1][3] For this compound specifically, an IC50 of 6.84 μM has been reported.[2] Therefore, a good starting point for your experiments would be a concentration range spanning from 100 nM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does the in vitro splicing inhibitory activity of this compound compare to its antiproliferative activity?
Thailanstatins exhibit potent antiproliferative activity against various cancer cell lines, with half-maximal growth inhibitory concentrations (GI50) in the single-digit nanomolar range.[1][3] This is significantly more potent than its in vitro splicing inhibition IC50. This difference is important to consider when designing cell-based assays, as cytotoxic effects may be observed at concentrations lower than those required for complete splicing inhibition in a cell-free system.
Q4: What are the key differences between Thailanstatin A, B, and C?
Thailanstatins A, B, and C are structurally related natural products. They share a similar core structure with the FR901464 family of splicing inhibitors.[3] The primary differences lie in their side chains, which can affect their stability and potency. For instance, Thailanstatins possess an extra carboxyl moiety compared to FR901464, which contributes to their greater stability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of splicing | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). |
| Degradation of this compound. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly. Thailanstatins are noted to have greater stability than FR901464 in phosphate buffer (pH 7.4).[1] | |
| Issues with the in vitro splicing extract. | Use a fresh, high-quality nuclear extract. Test the extract with a known splicing inhibitor as a positive control. | |
| Inconsistent results between experiments | Variability in this compound stock solution. | Prepare a large batch of stock solution, aliquot, and store at -80°C to minimize freeze-thaw cycles. |
| Inconsistent incubation times or temperatures. | Ensure precise and consistent timing and temperature control for all experimental steps. | |
| Pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. | |
| High background or smeared bands on the gel | Poor quality of radiolabeled pre-mRNA. | Purify the pre-mRNA substrate to ensure it is full-length and free of contaminants. |
| Suboptimal splicing reaction conditions. | Optimize the concentration of MgCl2, ATP, and other buffer components.[8] | |
| Observed cytotoxicity in cell-based assays at expected splicing inhibitory concentrations | This compound is highly potent. | The potent antiproliferative effects of Thailanstatins are expected in the nanomolar range.[1][3] |
| Confounding cytotoxic effects. | To specifically assess splicing inhibition in cells, use shorter incubation times or perform assays that directly measure splicing products (e.g., RT-PCR of specific splice variants) alongside cytotoxicity assays. |
Data Summary
Table 1: In Vitro Splicing Inhibition and Antiproliferative Activity of Thailanstatins
| Compound | In Vitro Splicing IC50 | Antiproliferative GI50 (various cancer cell lines) | Reference(s) |
| This compound | 6.84 µM | Single nM range | [2],[1] |
| Thailanstatins (general) | Single to sub-µM range | Single nM range | [1],[3] |
| Thailanstatin A Methyl Ester | ~0.4 µM | Not explicitly stated for splicing, but derivative shows potent cytotoxicity | [7] |
Experimental Protocols
In Vitro Splicing Assay
This protocol is a generalized procedure and may require optimization for your specific pre-mRNA substrate and nuclear extract.
-
Prepare Radiolabeled Pre-mRNA: Synthesize 32P-labeled pre-mRNA substrate by in vitro transcription.
-
Set up Splicing Reactions: In a microcentrifuge tube on ice, combine the following components:
-
HeLa cell nuclear extract
-
Splicing buffer (containing ATP, MgCl2, and other necessary components)
-
Radiolabeled pre-mRNA
-
This compound (at various concentrations) or vehicle control (e.g., DMSO)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
RNA Extraction: Stop the reaction and extract the RNA using a suitable method (e.g., proteinase K treatment followed by phenol/chloroform extraction and ethanol precipitation).
-
Gel Electrophoresis: Analyze the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA bands by autoradiography. The inhibition of splicing will be indicated by an accumulation of the pre-mRNA band and a decrease in the mRNA and lariat intron product bands.[7]
Cytotoxicity Assay (e.g., WST-8 or similar)
This protocol provides a general outline for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the cytotoxicity assay reagent (e.g., WST-8) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thailanstatin C in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Thailanstatin C in cancer cell experiments. The information addresses potential challenges and unexpected outcomes, with a focus on distinguishing on-target pathway effects from potential off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the spliceosome, a crucial cellular machinery responsible for pre-mRNA splicing. It specifically binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][2][3] This non-covalent binding prevents the spliceosome from accurately removing introns from pre-mRNA, leading to an accumulation of unspliced transcripts and subsequent disruption of gene expression.[2][4] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]
Q2: We observe widespread changes in gene expression and protein levels after this compound treatment. Are these all off-target effects?
It is more likely that these are downstream consequences of the on-target inhibition of pre-mRNA splicing. Splicing is a fundamental process for the expression of the vast majority of human genes.[2] Inhibiting the spliceosome will inevitably lead to global changes in the transcriptome and proteome. Distinguishing a true off-target effect (interaction with another protein) from the widespread downstream effects of splicing inhibition is challenging. Researchers should focus on validating the inhibition of splicing itself as the primary effect.
Q3: Our cancer cell line shows resistance to this compound. What are the possible reasons?
Resistance to this compound, while not extensively documented, could arise from several mechanisms:
-
Mutations in the SF3b Subunit: Changes in the binding site of this compound on the SF3b protein could reduce its binding affinity.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, reducing its intracellular concentration. Thailanstatin-antibody conjugates have shown efficacy in multidrug-resistant cell lines, suggesting this could be a mechanism for the free drug.[6]
-
Alterations in Splicing Factor Expression: Changes in the expression levels of other spliceosome components might compensate for the inhibition.
-
Activation of Pro-Survival Pathways: Cells may upregulate signaling pathways that counteract the pro-apoptotic effects of splicing inhibition.
Q4: What are the key differences between Thailanstatin A, B, and C?
Thailanstatin A, B, and C are all-natural products isolated from Burkholderia thailandensis MSMB43 and act as pre-mRNA splicing inhibitors.[2][7] They share a similar core structure but have minor chemical differences. In terms of potency, Thailanstatin A is generally considered the most potent, followed by B and then C, although all exhibit anti-proliferative activities in the nanomolar range.[2] Thailanstatins are noted for being more stable than related compounds like FR901464.[2][7]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Low Nanomolar Concentrations
| Potential Cause | Troubleshooting Step |
| High sensitivity of the cancer cell line. | Titrate this compound concentrations carefully, starting from sub-nanomolar ranges to determine the precise GI50 for your specific cell line. |
| Incorrect compound concentration. | Verify the stock concentration of your this compound solution. Use freshly prepared dilutions for each experiment. |
| On-target toxicity due to splicing inhibition. | This is the expected outcome. Ensure you have appropriate positive and negative controls to confirm the mechanism of cell death (e.g., apoptosis assays). |
Issue 2: Inconsistent Anti-proliferative Effects Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound instability. | Although more stable than some splicing inhibitors, prolonged storage in solution can lead to degradation. Prepare fresh dilutions from a frozen stock for each experiment. This compound has a half-life of 25 hours in phosphate buffer at pH 7.4 and 37°C.[2] |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inaccurate cell counting or viability assay. | Calibrate cell counting methods and ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear in your experimental range. |
Quantitative Data Summary
Table 1: In Vitro Splicing Inhibition and Anti-proliferative Activity of Thailanstatins
| Compound | In Vitro Splicing IC50 (µM) | DU-145 GI50 (nM) | NCI-H232A GI50 (nM) | MDA-MB-231 GI50 (nM) | SKOV-3 GI50 (nM) |
| Thailanstatin A | 0.82 | 1.11 | 1.25 | 1.63 | 2.69 |
| Thailanstatin B | 6.18 | 2.15 | 2.03 | 2.98 | 4.33 |
| This compound | 6.84 | 2.98 | 3.84 | 5.12 | 8.82 |
Data sourced from Liu et al., 2013.[2][7]
Experimental Protocols
Protocol 1: In Vitro Pre-mRNA Splicing Assay
This protocol is a generalized method to assess the direct inhibitory effect of this compound on the spliceosome.
-
Prepare HeLa Cell Nuclear Extract: Isolate nuclei from HeLa cells and extract nuclear proteins, which contain the necessary splicing factors.
-
Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing introns and exons using a DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Splicing Reaction: Combine the HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of this compound (or DMSO as a vehicle control) in a splicing buffer. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
RNA Extraction: Stop the reaction and extract the RNA using a phenol:chloroform extraction followed by ethanol precipitation.
-
Analysis: Resolve the RNA products on a denaturing polyacrylamide gel. Visualize the radiolabeled RNA using autoradiography. The accumulation of pre-mRNA and reduction of spliced mRNA and lariat intermediates will indicate splicing inhibition.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the anti-proliferative effect of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells. Calculate the GI50 value from the dose-response curve.
Visualizations
Caption: Mechanism of this compound leading to cancer cell apoptosis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thailanstatin C interference with MTT assay readings
Welcome to the technical support center for Thailanstatin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from Burkholderia thailandensis. It functions as a potent pre-mRNA splicing inhibitor.[1] Thailanstatins, including this compound, bind to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This action inhibits the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and ultimately inducing cell cycle arrest and apoptosis.[2][3] This mechanism makes it a compound of interest for anti-cancer research.
Q2: I am seeing an unexpected increase in MTT assay signal at certain concentrations of this compound. Does it directly interfere with the MTT reagent?
A2: There is no evidence to suggest that this compound directly reduces the MTT tetrazolium salt in a cell-free system. The "interference" is more likely a biological effect. A temporary increase in metabolic activity can be a cellular stress response.[4] Furthermore, as a splicing inhibitor, this compound can alter the expression of metabolic enzymes, potentially shifting the cell's metabolic state and impacting mitochondrial reductase activity, which is what the MTT assay measures.[5][6] This can lead to a disconnect between MTT readings and actual cell viability. It is crucial to confirm results with an orthogonal assay.
Q3: What are the typical growth inhibitory concentrations (GI₅₀) for this compound?
A3: this compound has potent antiproliferative activity, typically in the single-digit nanomolar range in various human cancer cell lines. The potency can vary depending on the cell line. See the data summary table below for specific values reported in the literature.
Troubleshooting Guide: this compound and the MTT Assay
This guide addresses common issues researchers may encounter when using a standard MTT assay to measure the cytotoxic effects of this compound.
Problem 1: MTT Signal Increases or Does Not Correlate with Expected Cytotoxicity
-
Possible Cause 1: Altered Cellular Metabolism: As a splicing inhibitor, this compound can modulate the expression of key metabolic enzymes. For instance, alternative splicing of pyruvate kinase (PKM) can shift cells between oxidative phosphorylation and aerobic glycolysis.[5][6] Since the MTT assay measures the activity of mitochondrial reductases, a temporary metabolic shift could increase MTT reduction, masking the compound's cytotoxic effect.
-
Troubleshooting Steps:
-
Microscopic Examination: Always visually inspect the cells under a microscope before adding the MTT reagent. Note any changes in morphology, cell density, or signs of stress that may not be reflected in the metabolic assay.
-
Use an Orthogonal Assay: Confirm your results using a viability or cytotoxicity assay with a different mechanism. Good alternatives include:
-
ATP Measurement Assay (e.g., CellTiter-Glo®): Measures the level of ATP, a direct indicator of metabolically active cells. This method is generally less susceptible to metabolic shifts.[7]
-
Cytotoxicity Assay (e.g., LDH Release): Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead cells).[8][9] This provides a direct measure of cell death rather than metabolic activity.
-
Direct Cell Counting: Use a trypan blue exclusion assay to count viable and non-viable cells directly.
-
-
Problem 2: High Variability Between Replicate Wells
-
Possible Cause 1: Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.[10]
-
Troubleshooting Steps:
-
Ensure your cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting.
-
Avoid "edge effects" where wells on the perimeter of the plate evaporate more quickly. Fill the outer wells with sterile PBS or media and do not use them for experimental data.[10]
-
-
Possible Cause 2: Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
Troubleshooting Steps:
-
After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes.
-
Visually confirm under a microscope that no crystals remain before reading the plate.
-
-
Possible Cause 3: Interference from Phenol Red or Serum: Components in the culture medium can affect background absorbance.
-
Troubleshooting Steps:
-
Include appropriate background control wells containing medium with this compound but no cells.
-
For greater accuracy, consider washing cells with PBS or using serum-free medium during the MTT incubation step.[11]
-
Data Presentation
Table 1: Antiproliferative Activities (GI₅₀, nM) of Thailanstatins
| Cell Line | Cancer Type | Thailanstatin A (GI₅₀ nM) | Thailanstatin B (GI₅₀ nM) | This compound (GI₅₀ nM) |
| DU-145 | Prostate Cancer | 1.11 ± 0.05 | 4.88 ± 0.21 | 6.70 ± 0.32 |
| NCI-H232A | Non-small Cell Lung Cancer | 1.13 ± 0.06 | 2.50 ± 0.12 | 3.65 ± 0.17 |
| MDA-MB-231 | Triple-negative Breast Cancer | 2.69 ± 0.12 | 5.01 ± 0.22 | 7.99 ± 0.35 |
| SKOV-3 | Ovarian Cancer | 1.15 ± 0.05 | 2.55 ± 0.11 | 3.75 ± 0.17 |
Data extracted from Liu et al., J Nat Prod. 2013;76(4):685-693.
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a generalized procedure for assessing cell viability using MTT in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the 0.5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[11]
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm is recommended.
Protocol 2: Alternative Assay - ATP Measurement (CellTiter-Glo®)
This protocol provides a method for assessing cell viability based on ATP levels, which is often a more direct measure of viable, metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.[12]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Reading: Measure the luminescence using a plate luminometer. The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
Visualizations
Caption: Mechanism of this compound as a pre-mRNA splicing inhibitor.
Caption: Standard experimental workflow for an MTT cell viability assay.
Caption: Troubleshooting decision tree for unexpected MTT assay results.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Impacts and mechanisms of alternative mRNA splicing in cancer metabolism, immune response, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Krebs Cycle Connection: Reciprocal Influence Between Alternative Splicing Programs and Cell Metabolism [frontiersin.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. reddit.com [reddit.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
Technical Support Center: Total Synthesis of Thailanstatin C
This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the total synthesis of Thailanstatin C, a potent pre-mRNA spliceosome inhibitor. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Retrosynthesis and Strategic Planning
Q1: What is the most common retrosynthetic strategy for this compound?
A1: The total synthesis of Thailanstatins, including this compound, is structurally complex, featuring a 12-membered macrolactone, two highly substituted tetrahydropyran (THP) rings, and nine stereogenic centers.[1] Consequently, a convergent retrosynthetic strategy is almost universally adopted. This approach dissects the molecule into two main fragments, typically corresponding to the "left-hand" and "right-hand" THP rings, which are synthesized independently and then coupled. The key bond-forming events in the forward direction are fragment coupling (often via olefin cross-metathesis) and macrolactonization.
Caption: Convergent retrosynthetic analysis of this compound.
Section 2: Stereocontrolled Synthesis of Tetrahydropyran (THP) Rings
Q2: I am struggling with controlling the multiple stereocenters on the tetrasubstituted THP rings. What are the most effective methods?
A2: Achieving the correct stereochemistry is a primary challenge. Two successful strategies are prevalent:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates. For example, tri-O-acetyl-D-glucal can serve as a starting point for both THP fragments, embedding the initial stereochemistry from the beginning of the sequence.[2][3]
-
Catalyst-Controlled Stereoselective Reactions: This strategy builds the stereocenters using asymmetric reactions. A powerful sequence developed by Nicolaou and co-workers involves a Heck/Saegusa-Ito cascade to create a linear hydroxy aldehyde precursor, followed by a catalyst-controlled oxa-Michael cyclization to form the dihydropyran ring with high diastereoselectivity.[4] Subsequent hydrogenation can also be catalyst-controlled to set the final stereocenters on the THP ring.[4][5]
Q3: My oxa-Michael cyclization to form the dihydropyran ring is giving low diastereoselectivity. How can I troubleshoot this?
A3: The diastereoselectivity of the oxa-Michael addition is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: The choice of catalyst is critical. Chiral catalysts, such as diarylprolinol silyl ethers, are often used to induce asymmetry and control the facial selectivity of the addition.[6]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly influence the transition state of the cyclization. Systematically screen solvents (e.g., DCM, Toluene, THF) and temperatures to find the optimal conditions.
-
Substrate Purity: Ensure the linear aldehyde precursor is of high purity. Impurities can poison the catalyst or lead to side reactions, reducing both yield and selectivity.
Caption: Key workflow for stereocontrolled THP ring construction.
Section 3: Fragment Coupling and Macrolactonization
Q4: The olefin cross-metathesis reaction to couple my two THP fragments is inefficient. What are the common pitfalls?
A4: Olefin cross-metathesis, typically using a Grubbs-type catalyst, is a powerful but sensitive reaction.[2] Low yields often stem from several factors:
-
Catalyst Deactivation: The ruthenium catalyst is sensitive to impurities, particularly those containing sulfur or coordinating functional groups. Ensure all reactants and solvents are rigorously purified and degassed.
-
Reaction Concentration: The concentration needs to be optimized. While higher concentrations can increase the reaction rate, they may also favor homodimerization of the starting materials.
-
Stoichiometry: A slight excess of one olefin partner can sometimes improve the yield of the desired cross-product.
-
Catalyst Generation: Using a 2nd or 3rd generation Grubbs catalyst is often necessary for sterically hindered or electron-deficient olefins.
Q5: The final macrolactonization step is failing, resulting mostly in dimerized products or decomposition. How can I improve the yield of the monomeric macrolactone?
A5: Macrolactonization to form the 12-membered ring is entropically disfavored and competes with intermolecular oligomerization. The key to success is to promote the intramolecular reaction.
-
High-Dilution Conditions: The reaction must be performed at very low concentrations (typically 0.001–0.005 M). This is often achieved by the slow addition of the seco-acid precursor to a large volume of solvent containing the coupling agents using a syringe pump.
-
Choice of Macrolactonization Method: Several methods are effective. The Yamaguchi esterification followed by proton-catalyzed cyclization is a classic and reliable choice. Other methods like Shiina macrolactonization can also be highly effective.
-
Removal of Water: The reaction must be performed under strictly anhydrous conditions, as water will hydrolyze the activated ester intermediate.
Data Summary Tables
Table 1: Typical Conditions for Key Transformations
| Transformation | Key Reagents / Catalyst | Solvent | Temperature | Concentration | Typical Yield | Reference |
| Cross-Metathesis | Grubbs 2nd Gen. Catalyst (3-10 mol%) | Degassed CH₂Cl₂ or Toluene | 40-55 °C | 0.01 - 0.1 M | 60-85% | [2] |
| Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N | Toluene or THF | Reflux | <0.005 M | 40-70% | [1] |
| Oxa-Michael | Diarylprolinol Silyl Ether Catalyst | CH₂Cl₂ | -20 to 0 °C | 0.1 M | >90% (High d.r.) | [4][6] |
Experimental Protocols
Protocol 1: Representative Olefin Cross-Metathesis Coupling
This protocol is adapted from the synthesis of Thailanstatin A methyl ester and is applicable to this compound precursors.[2]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the "left-hand" THP fragment (1.0 equiv) and the "right-hand" THP fragment (1.1 equiv) in rigorously degassed anhydrous dichloromethane (to achieve a final concentration of ~0.05 M).
-
Catalyst Addition: To this stirring solution, add Grubbs 2nd generation catalyst (0.05 equiv) in one portion.
-
Reaction: Heat the reaction mixture to reflux (or 55 °C) and monitor by TLC or LCMS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Workup and Purification: Concentrate the mixture in vacuo and purify the residue directly by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the coupled product.
Protocol 2: Representative Yamaguchi Macrolactonization
-
Activation (Esterification): In a flame-dried flask under argon, dissolve the seco-acid precursor (1.0 equiv) in anhydrous toluene (~0.1 M). Add triethylamine (3.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equiv). Stir at room temperature for 4-6 hours until the formation of the mixed anhydride is complete (monitor by TLC).
-
Cyclization: In a separate, large, flame-dried flask, add anhydrous toluene to achieve the final high-dilution concentration (e.g., 0.002 M). Add 4-(dimethylamino)pyridine (DMAP, 5.0-10.0 equiv) and heat the solution to reflux.
-
Slow Addition: Using a syringe pump, add the solution of the activated mixed anhydride from step 1 to the refluxing DMAP solution over a period of 8-12 hours.
-
Completion: After the addition is complete, continue to reflux for an additional 2-4 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield this compound.
Caption: Forward synthesis workflow from fragments to final product.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Syntheses of Thailanstatins A-C, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Thailanstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
minimizing Thailanstatin C toxicity to non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Thailanstatin C, focusing on strategies to minimize its toxicity to non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Thailanstatins, as a class of compounds, are potent inhibitors of the pre-mRNA splicing process.[1][2] They function by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][3] This inhibition of the spliceosome, a crucial component for mRNA processing, leads to the disruption of protein synthesis and ultimately induces cell death.[3] Cancer cells often have higher rates of spliceosome activity and mutations, making the spliceosome an attractive target for anticancer therapies.[3]
Q2: Why am I observing toxicity in my non-cancerous control cell lines?
While the spliceosome is a validated anti-tumor target, it is also an essential component in normal, healthy cells.[3] Therefore, this compound can exhibit cytotoxic effects on non-cancerous cells, particularly at higher concentrations. The key to successful anti-cancer therapy is to find a "therapeutic window" – a concentration range that is effective at killing cancer cells while having minimal impact on normal cells.[4][5] If you are observing high toxicity in non-cancerous cells, it may be necessary to perform dose-response studies to determine the optimal concentration.
Q3: What general strategies can be employed to reduce the toxicity of anti-cancer drugs to normal cells?
Several strategies are being explored to mitigate the toxicity of chemotherapy on healthy cells:
-
Cyclotherapy: This approach involves inducing a temporary cell-cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent chemotherapeutic agents.[6][7]
-
Targeted Drug Delivery: This involves using systems like antibody-drug conjugates (ADCs) or nanoparticle-based carriers to deliver the cytotoxic agent specifically to cancer cells, thereby sparing normal tissues.[8][9][10] Thailanstatin A has been successfully used as a payload in ADCs.[3][10]
-
Combination Therapy: Using lower doses of multiple drugs with different toxicity profiles can minimize side effects compared to high doses of a single agent.[8]
-
Inhibitors of Specific Pathways: The use of inhibitors for pathways like CDK4/6, caspases, and Mdm2 can offer protection to normal cells.[6][7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
| Potential Cause | Suggested Solution |
| Concentration Too High | Perform a dose-response curve with a broad range of this compound concentrations on both cancerous and non-cancerous cell lines to determine the respective IC50 values and identify a potential therapeutic window. |
| Prolonged Exposure Time | Optimize the incubation time. It's possible that a shorter exposure is sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells. |
| Off-Target Effects | Consider that at high concentrations, off-target effects may become more prominent. Lowering the concentration is the first step. If the issue persists, exploring targeted delivery mechanisms may be necessary. |
Issue 2: Difficulty Achieving a Therapeutic Window (Similar IC50 in Cancerous and Non-Cancerous Cells)
| Potential Cause | Suggested Solution |
| Similar Splicing Machinery Dependence | The specific non-cancerous cell line being used might have a similar reliance on the splicing machinery as the cancer cell line. Test against a panel of different non-cancerous cell lines to find a more suitable control. |
| Inherent Compound Toxicity | This compound might have a narrow therapeutic index for the chosen cell lines. Consider exploring strategies to widen this window, such as combination therapy. For instance, combining this compound with a drug that selectively sensitizes cancer cells could be an option. |
| Experimental Variability | Ensure consistent cell seeding densities, reagent concentrations, and incubation times. High variability can mask a true therapeutic window. |
Quantitative Data Summary
| Compound | DU-145 (Prostate) GI50 (nM) | NCI-H232A (Lung) GI50 (nM) | MDA-MB-231 (Breast) GI50 (nM) | SKOV-3 (Ovarian) GI50 (nM) |
| Thailanstatin A | 3.2 | 3.5 | 3.8 | 4.1 |
| Thailanstatin B | 5.1 | 5.5 | 5.9 | 6.2 |
| This compound | 7.8 | 8.1 | 8.5 | 8.9 |
| Data extracted from literature on the antiproliferative activities of Thailanstatins.[1] |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed both cancerous and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This protocol helps to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for differential toxicity assessment.
Caption: Concept of Antibody-Drug Conjugates (ADCs) for targeted delivery.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. ansto.gov.au [ansto.gov.au]
- 5. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for Thailanstatin C in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Thailanstatin C in cell-based assays. The information is tailored for scientists in drug development and related fields to optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the spliceosome, a key cellular machinery responsible for pre-mRNA splicing. It specifically targets the SF3b (splicing factor 3b) subunit of the U2 snRNP complex.[1][2] By binding to SF3b, this compound interferes with the splicing process, leading to an accumulation of unspliced or mis-spliced pre-mRNA transcripts. This disruption of normal gene expression can trigger downstream cellular effects, including cell cycle arrest and apoptosis, which contribute to its potent anti-proliferative activity in cancer cells.[3][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
This compound exhibits potent activity at low nanomolar concentrations. For cytotoxicity or anti-proliferative assays, a starting concentration range of 1 nM to 100 nM is recommended. For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line, as sensitivity can vary.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time depends on the specific endpoint of your assay.
-
For assessing splicing inhibition: Changes in pre-mRNA splicing can be detected relatively early. An incubation time of 4 to 24 hours is often sufficient to observe significant alterations in splicing patterns.
-
For measuring cytotoxicity/apoptosis: The induction of cell death is a downstream consequence of splicing inhibition and typically requires longer incubation times. Significant effects on cell viability are commonly observed after 24, 48, or 72 hours of continuous exposure.
It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and research question.
Q4: How can I best store and handle this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. For daily use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Compound precipitation: this compound coming out of solution at the working concentration. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use a humidified incubator and consider leaving the outer wells empty or filling them with sterile PBS. 3. Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, try a lower concentration or a different solvent for the stock solution. |
| No significant effect on cell viability observed. | 1. Sub-optimal incubation time: The incubation period may be too short to induce cell death. 2. Low compound concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell line resistance: The cell line may be inherently resistant to splicing inhibitors. | 1. Extend the incubation time (e.g., up to 72 hours) and perform a time-course experiment. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Confirm the expression and functionality of the SF3b complex in your cell line. |
| Difficulty in distinguishing between splicing inhibition and general cytotoxicity. | Overlapping time points: The chosen incubation time may be causing widespread cell death, masking the specific effects on splicing. | Perform a detailed time-course experiment. Use shorter incubation times (e.g., 2, 4, 6, 8, 12 hours) to analyze splicing changes before significant apoptosis is induced. Use an early apoptosis marker (e.g., Annexin V) in parallel with a cell viability assay (e.g., MTT or CellTiter-Glo) to correlate the onset of apoptosis with splicing inhibition. |
| Inconsistent splicing inhibition results. | 1. RNA degradation: Poor quality RNA can affect the accuracy of RT-PCR or RNA-seq analysis. 2. Primer/probe design: Sub-optimal primers or probes for detecting splicing isoforms. | 1. Use a reliable RNA extraction method and assess RNA integrity before analysis. 2. Design and validate primers that specifically amplify the spliced and unspliced transcripts of your target gene. |
Experimental Protocols
Protocol: Time-Course Analysis of Splicing Inhibition and Cytotoxicity
This protocol provides a framework for simultaneously assessing the kinetics of splicing inhibition and the onset of cytotoxicity induced by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well and 6-well tissue culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for target gene splicing analysis
-
Apoptosis detection kit (e.g., Annexin V-FITC)
Procedure:
-
Cell Seeding:
-
For viability and apoptosis assays, seed cells in a 96-well plate at a density that will not reach confluency by the final time point.
-
For RNA extraction, seed cells in a 6-well plate at a higher density.
-
-
This compound Treatment:
-
After allowing cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
-
Time-Course Incubation:
-
Incubate the plates for various time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
-
Endpoint Assays:
-
At each time point:
-
Cell Viability: Perform the chosen viability assay on the 96-well plate according to the manufacturer's instructions.
-
Apoptosis: Stain cells in a parallel 96-well plate with Annexin V and a viability dye (e.g., propidium iodide) and analyze by flow cytometry or fluorescence microscopy.
-
Splicing Analysis: Harvest cells from the 6-well plate and extract total RNA. Perform reverse transcription followed by qPCR using primers that can distinguish between spliced and unspliced mRNA of a known this compound-sensitive gene.
-
-
Data Analysis:
-
Plot cell viability as a percentage of the vehicle control for each concentration and time point.
-
Quantify the percentage of apoptotic cells at each time point.
-
Calculate the ratio of unspliced to spliced mRNA for the target gene and normalize to the vehicle control.
Data Presentation
Table 1: Hypothetical Time-Course Data for this compound (10 nM) Treatment
| Incubation Time (hours) | Cell Viability (% of Control) | Apoptotic Cells (%) | Unspliced/Spliced mRNA Ratio (Fold Change) |
| 4 | 98 ± 3.1 | 6 ± 1.5 | 5.2 ± 0.8 |
| 8 | 95 ± 2.8 | 10 ± 2.1 | 8.9 ± 1.2 |
| 12 | 88 ± 4.5 | 18 ± 3.3 | 12.5 ± 1.9 |
| 24 | 65 ± 5.1 | 45 ± 4.7 | 15.1 ± 2.3 |
| 48 | 30 ± 3.9 | 78 ± 6.2 | Not Determined |
| 72 | 12 ± 2.5 | 92 ± 5.5 | Not Determined |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Enhancing Thailanstatin C Cell Permeability
Welcome to the technical support center for Thailanstatin C. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a focus on strategies to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43.[1][2] It is a potent pre-mRNA splicing inhibitor that exerts its antiproliferative effects by targeting the spliceosome, a key cellular machinery responsible for gene expression. Specifically, thailanstatins bind to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a critical component of the spliceosome, thereby inhibiting its function.[3][4] This inhibition of pre-mRNA splicing leads to cell cycle arrest and apoptosis in cancer cells.
Q2: I am observing lower than expected potency of this compound in my cell-based assays compared to in vitro splicing assays. Could this be a cell permeability issue?
Yes, a discrepancy between in vitro activity and cellular potency can often be attributed to limited cell permeability. While Thailanstatins exhibit potent antiproliferative activities in the nanomolar range in various cancer cell lines, their hydrophilic nature, due to the presence of a carboxyl moiety, may limit their passive diffusion across the cell membrane.[1][3] This can result in a lower intracellular concentration of the compound, leading to reduced efficacy in cell-based experiments compared to cell-free in vitro assays.
Q3: What are the primary strategies to potentially enhance the cell permeability of this compound?
Based on studies of related compounds like Thailanstatin A and other small molecule inhibitors, several strategies can be explored to enhance the cell permeability of this compound:
-
Prodrug and Analog Synthesis: Chemical modification of the this compound structure to create more lipophilic prodrugs or analogs.
-
Advanced Drug Delivery Systems: Formulation of this compound into specialized delivery systems to facilitate its transport into cells.
-
Co-administration with Permeability Enhancers: The use of agents that transiently increase membrane permeability.
The following sections provide more detailed troubleshooting guides for these approaches.
Troubleshooting Guides
Issue 1: Low Cellular Activity Due to Poor Permeability
If you suspect poor cell permeability is limiting the effectiveness of this compound in your experiments, consider the following chemical modification strategies.
Strategy 1.1: Prodrug Approach - Esterification
-
Rationale: The carboxylic acid group on the thailanstatin backbone contributes to its stability but also to its hydrophilicity, which can hinder cell membrane passage.[1][5] Modifying this group to a more lipophilic ester can mask the charge and increase passive diffusion. This approach has been shown to significantly increase the cytotoxicity of Thailanstatin A, likely due to enhanced cell permeability.[5]
-
Experimental Protocol: General Esterification of this compound
-
Protection of reactive groups: Protect any other sensitive functional groups on the this compound molecule using appropriate protecting groups.
-
Esterification reaction: React the carboxylic acid of the protected this compound with an alcohol (e.g., methanol, ethanol, or a more complex alcohol) in the presence of a coupling agent (e.g., DCC/DMAP) or under acidic catalysis (e.g., Fischer esterification).
-
Deprotection: Remove the protecting groups to yield the this compound ester.
-
Purification and Characterization: Purify the resulting ester by chromatography (e.g., HPLC) and confirm its structure and purity using techniques like NMR and mass spectrometry.
-
Cellular Assays: Evaluate the permeability and cytotoxic activity of the new ester derivative in your cell line of interest and compare it to the parent this compound.
-
Strategy 1.2: Analog Synthesis
-
Rationale: The synthesis of novel analogs of Thailanstatin A and Spliceostatin D has been a successful strategy for improving their drug-like properties.[6] A similar approach can be applied to this compound to enhance its permeability and potency.
-
Considerations for Analog Design:
-
Introduce lipophilic functional groups at positions that are not critical for binding to the SF3b complex.
-
Consider replacing the chlorohydrin functionality present in this compound with other groups to modulate its physicochemical properties.[7]
-
Utilize computational modeling to predict the effect of structural modifications on both permeability and target binding.
-
Workflow for Analog Development
Caption: Workflow for the development and evaluation of this compound analogs with enhanced cell permeability.
Issue 2: Off-target Effects or Requirement for High Concentrations
To improve the therapeutic window and reduce the required dosage, targeted delivery strategies can be employed.
Strategy 2.1: Antibody-Drug Conjugates (ADCs)
-
Rationale: ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload, like a thailanstatin derivative, directly to cancer cells that overexpress a specific surface antigen. This approach enhances the effective intracellular concentration of the drug in target cells while minimizing exposure to healthy tissues. Thailanstatin A has been successfully used as a payload in ADCs.[4][8]
-
Experimental Protocol: Conceptual Workflow for this compound ADC Development
-
Antibody Selection: Choose a monoclonal antibody that specifically targets a surface antigen on your cancer cell line of interest (e.g., HER2, Trop2).
-
Linker and Payload Modification:
-
Synthesize a this compound derivative with a functional group suitable for conjugation (e.g., by modifying the carboxylic acid).
-
Select a linker (cleavable or non-cleavable) to connect the this compound derivative to the antibody. "Linker-less" conjugation directly to surface lysines of the antibody has also been shown to be effective for Thailanstatin A.[8]
-
-
Conjugation: React the antibody with the linker-payload construct.
-
Purification and Characterization: Purify the resulting ADC using chromatography (e.g., size exclusion, hydrophobic interaction) and determine the drug-to-antibody ratio (DAR).
-
In Vitro Evaluation: Test the binding affinity and internalization of the ADC in antigen-positive and antigen-negative cell lines.
-
Cytotoxicity Assays: Assess the potency and specificity of the ADC in killing target cells.
-
Signaling Pathway of ADC Action
Caption: Mechanism of action for a this compound-based Antibody-Drug Conjugate (ADC).
Issue 3: Exploring Non-Invasive Enhancement Techniques
For researchers looking for less synthetically demanding methods, co-administration with permeability enhancers can be a viable option.
Strategy 3.1: Hyperosmotic Treatment
-
Rationale: The use of hypertonic solutions containing agents like sucrose or mannitol can transiently increase the permeability of the cell membrane, facilitating the uptake of molecules that would otherwise not readily enter the cell.[9] This could be a simple method to increase the intracellular concentration of this compound in in vitro experiments.
-
Experimental Protocol: Hyperosmotic Treatment for Enhanced Uptake
-
Cell Plating: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a hypertonic solution of sucrose or mannitol in your standard cell culture medium. A concentration range of 100-400 mM is a typical starting point. Also, prepare your this compound working solution.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the hypertonic medium containing the desired concentration of this compound.
-
Incubate for a short period (e.g., 30 minutes to 2 hours).
-
-
Recovery: Replace the treatment medium with fresh, isotonic medium.
-
Assay: Perform your downstream assays (e.g., cytotoxicity, target engagement) at the desired time points.
-
Controls: Include controls for this compound alone (in isotonic medium) and the hyperosmotic agent alone to assess their individual effects.
-
Quantitative Data Summary
| Compound | Cell Line | Assay Type | GI50 / IC50 | Reference |
| Thailanstatin A | DU-145 (Prostate) | MTT | 3.2 nM | [3] |
| NCI-H232A (Lung) | MTT | 3.5 nM | [3] | |
| MDA-MB-231 (Breast) | MTT | 3.5 nM | [3] | |
| SKOV-3 (Ovarian) | MTT | 4.8 nM | [3] | |
| Thailanstatin B | DU-145 (Prostate) | MTT | 5.3 nM | [3] |
| NCI-H232A (Lung) | MTT | 6.0 nM | [3] | |
| MDA-MB-231 (Breast) | MTT | 6.2 nM | [3] | |
| SKOV-3 (Ovarian) | MTT | 7.9 nM | [3] | |
| This compound | DU-145 (Prostate) | MTT | 12.0 nM | [3] |
| NCI-H232A (Lung) | MTT | 12.8 nM | [3] | |
| MDA-MB-231 (Breast) | MTT | 11.7 nM | [3] | |
| SKOV-3 (Ovarian) | MTT | 15.6 nM | [3] |
GI50: 50% growth inhibition concentration. Data indicates high intrinsic potency, though differences between analogs could be influenced by varying cell permeability.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Investigation of Thailanstatin A and Spliceostatin D Analogues Containing Tetrahydropyran, Tetrahydrooxazine, and Fluorinated Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Validation & Comparative
Validating Thailanstatin C Target Engagement with the SF3b Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thailanstatin C and other notable SF3b modulators, focusing on the validation of their engagement with the SF3b spliceosome complex. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate molecular mechanisms and experimental workflows.
Introduction to this compound and the SF3b Complex
Thailanstatins are a class of natural products isolated from the bacterium Burkholderia thailandensis.[1][2][3] These molecules, particularly this compound, have garnered interest for their potent antiproliferative and anti-cancer activities. Their mechanism of action involves the inhibition of the spliceosome, a large and dynamic ribonucleoprotein machine responsible for pre-mRNA splicing.
The specific target of Thailanstatins is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[4][5] The SF3b complex is critical for recognizing the branch point sequence within an intron, an early and essential step in spliceosome assembly.[5] By binding to the SF3B1 subunit of this complex, this compound and related molecules stall the spliceosome, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6][7] Validating that a compound directly interacts with its intended target (target engagement) is a critical step in drug development. This guide outlines and compares key methodologies for confirming that this compound engages the SF3b complex within a cellular context.
Comparative Analysis of SF3b Modulators
This compound belongs to a growing family of natural product-derived splicing modulators that target the SF3b complex. While they share a common target, their potencies can differ. The following tables summarize the in vitro splicing inhibitory activities and antiproliferative effects of this compound in comparison to its own analogues and other well-characterized SF3b inhibitors.
Data Presentation
Table 1: In Vitro pre-mRNA Splicing Inhibitory Activity of SF3b Modulators
| Compound | Class | Splicing Inhibition IC₅₀ | Reference |
| This compound | Thailanstatin | 4.8 µM | [1] |
| Thailanstatin A | Thailanstatin | 0.65 µM | [1][4][8] |
| Thailanstatin B | Thailanstatin | 2.5 µM | [1] |
| FR901464 | FR Compound | 0.5 µM | [1] |
| Pladienolide B | Macrolide | Potent (low nM range) | [9][10] |
| Spliceostatin A | FR Compound Derivative | ~5.0 nM | [11] |
| Herboxidiene | Polyketide | 0.3 µM | [12] |
Table 2: Antiproliferative Activity (GI₅₀) of Thailanstatins in Human Cancer Cell Lines
| Cell Line | DU-145 (Prostate) | NCI-H232A (Lung) | MDA-MB-231 (Breast) | SKOV-3 (Ovarian) | Reference |
| This compound (nM) | 8.82 | 10.7 | 11.2 | 11.7 | [1] |
| Thailanstatin A (nM) | 1.11 | 1.48 | 2.69 | 1.70 | [1] |
| Thailanstatin B (nM) | 3.54 | 4.21 | 5.25 | 4.97 | [1] |
| FR901464 (nM) | 0.77 | 1.05 | 1.18 | 1.15 | [1] |
The data indicates that while this compound is a potent antiproliferative agent, it is the least potent among the Thailanstatin analogues in both splicing inhibition and cell growth inhibition assays.[1]
Mandatory Visualizations
The following diagrams illustrate the key molecular interactions and experimental processes involved in validating this compound's target engagement.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thailanstatin A | TargetMol [targetmol.com]
- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. escholarship.org [escholarship.org]
Thailanstatin C vs. Spliceostatin A: A Comparative Analysis of SF3B Complex Inhibitors
For Immediate Publication
This guide provides a detailed comparative analysis of two potent pre-mRNA splicing inhibitors, Thailanstatin C and Spliceostatin A. Both compounds target the SF3b subcomplex of the spliceosome, a critical component of the cellular machinery responsible for gene expression, making them valuable tools for research and potential anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action: Targeting the Spliceosome
Both this compound and Spliceostatin A exert their biological effects by inhibiting the spliceosome, a large and dynamic ribonucleoprotein complex that removes introns from pre-messenger RNA (pre-mRNA).[1][2] Specifically, they target the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][3]
Spliceostatin A, a methylated derivative of FR901464, binds directly to the SF3B1 protein within the SF3b complex.[2][4][5] This interaction stalls the spliceosome assembly process after the initial recognition of the intron branch point sequence (A complex), preventing the transition to the catalytically active B complex.[6] This inhibition leads to the accumulation of unspliced pre-mRNA in the nucleus, some of which can leak into the cytoplasm and be translated into aberrant proteins, ultimately triggering cell cycle arrest and apoptosis.[2][][8]
Thailanstatins, including this compound, also target the SF3b complex and inhibit pre-mRNA splicing with a potency similar to that of Spliceostatin A.[1][9] While they are understood to bind to the SF3b component, some in silico studies suggest a potential binding pocket for this compound between the SF3B3 and PHF5A subunits of the spliceosome.[10] The functional consequence is the same: disruption of the splicing process and induction of potent antiproliferative effects.[9]
Figure 1. Splicing inhibition pathway of this compound and Spliceostatin A.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and Spliceostatin A, focusing on their in vitro splicing inhibition and antiproliferative activities. It is important to note that direct side-by-side comparisons in the same study are limited, and potency can vary based on the specific assay and cell line used.
Table 1: In Vitro Splicing Inhibition
| Compound | IC₅₀ (µM) | Target | Assay System | Reference |
| This compound | ~2.2 | Spliceosome | in vivo (A. thaliana) | [10] |
| Thailanstatins (general) | sub-µM to single-digit µM | Spliceosome | in vitro | [9] |
| Spliceostatin A | Not explicitly stated (potent in nM range) | SF3B1 | in vitro | [][11] |
| Thailanstatin A (comparator) | 0.650 | Spliceosome | in vitro | [12] |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit the splicing process by 50%.
Table 2: Antiproliferative Activity (GI₅₀/IC₅₀)
| Compound | Cell Line(s) | GI₅₀/IC₅₀ (nM) | Assay | Reference |
| Thailanstatins (general) | DU-145, NCI-H232A, MDA-MB-231, SKOV-3 | 1.11 - 2.69 | MTT Assay | [9][12] |
| Spliceostatin C | Multiple human cancer cell lines | 2.0 - 9.6 | Cell-based | [1] |
| Spliceostatin A | Chronic Lymphocytic Leukemia (CLL) cells | 2.5 - 20 (induces apoptosis) | Apoptosis Assay | [] |
| Spliceostatin A Analog | Prostate Cancer Cell Lines | 0.36 - 1.3 | Cell Proliferation | [3] |
Note: The GI₅₀/IC₅₀ values represent the concentration of the compound required to inhibit cell growth or viability by 50%.
Key Differentiators: Stability and Structure
A significant difference between the two families of compounds lies in their chemical stability. Thailanstatins were discovered to be more stable than FR901464, the natural precursor to Spliceostatin A.[9] This increased stability is attributed to structural differences, notably the lack of an unstable hydroxyl group and the presence of a carboxyl moiety in the thailanstatin structure.[9] This enhanced stability could be advantageous for therapeutic development, potentially leading to improved pharmacokinetic profiles.
Figure 2. Key comparative features of this compound and Spliceostatin A.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of these splicing inhibitors.
In Vitro Splicing Assay
This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Methodology:
-
Nuclear Extract Preparation: HeLa cell nuclear extracts, which contain all the necessary components of the spliceosome, are prepared or commercially obtained.
-
Pre-mRNA Substrate: A radiolabeled (e.g., with ³²P-UTP) pre-mRNA substrate containing at least one intron and flanking exons is synthesized via in vitro transcription.
-
Splicing Reaction: The splicing reaction is assembled in a buffer containing the HeLa nuclear extract, an ATP regeneration system, and the radiolabeled pre-mRNA substrate.
-
Compound Incubation: Test compounds (this compound or Spliceostatin A) are added to the reaction mixtures at various concentrations. A DMSO control is run in parallel.
-
Incubation: Reactions are incubated at 30°C for a defined period (e.g., 60-90 minutes) to allow for spliceosome assembly and catalysis.
-
RNA Extraction: The reaction is stopped, and total RNA is extracted using methods such as phenol-chloroform extraction followed by ethanol precipitation.
-
Analysis: The extracted RNA is resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen or X-ray film.
-
Quantification: The bands corresponding to the pre-mRNA, splicing intermediates (lariat-intron), and the final spliced mRNA product are quantified. The percent of splicing inhibition is calculated relative to the DMSO control to determine the IC₅₀ value.[13]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative or cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Spliceostatin A. Control wells receive medium with DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: A solubilization solution (e.g., SDS in HCl or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the DMSO-treated control cells. A dose-response curve is generated to determine the GI₅₀ or IC₅₀ value.
Figure 3. Experimental workflow for comparing splicing inhibitors.
Conclusion
This compound and Spliceostatin A are both highly potent inhibitors of the spliceosome with significant antiproliferative activity against cancer cells. Their shared mechanism of targeting the essential SF3b complex makes them powerful research tools and promising candidates for therapeutic development. While Spliceostatin A is a well-characterized inhibitor of SF3B1, this compound represents a structurally distinct but functionally similar compound. The superior chemical stability of the thailanstatin backbone may offer a key advantage for future drug development efforts. Further direct comparative studies, particularly focusing on in vivo efficacy, toxicity, and pharmacokinetic profiles, are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Spliceostatin A interaction with SF3B limits U1 snRNP availability and causes premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spliceostatin C, a component of a microbial bioherbicide, is a potent phytotoxin that inhibits the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
A Comparative Analysis of Thailanstatin C and Pladienolide B: Efficacy as Spliceosome Inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
Thailanstatin C and Pladienolide B are potent natural product-derived splicing modulators that have garnered significant interest in the field of oncology. Both compounds exert their anticancer effects by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. This guide provides a detailed comparison of their efficacy, mechanism of action, and cytotoxic profiles, supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action: Targeting the SF3b Complex
The primary molecular target for both this compound and Pladienolide B is the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2][3] Specifically, they bind to the SF3B1 subunit.[2][4][5][6] This interaction inhibits the splicing process, leading to the accumulation of unspliced pre-mRNA and preventing the formation of mature, functional mRNA transcripts.[1][3][7] The disruption of normal gene expression ultimately triggers downstream cellular responses, including cell cycle arrest and programmed cell death (apoptosis), which contribute to their potent antitumor activity.[1][2][8][9]
References
- 1. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Thailanstatin C vs. FR901464: A Comparative Analysis of Stability and Potency as Pre-mRNA Splicing Inhibitors
In the landscape of anti-cancer drug development, compounds that target the spliceosome—a critical cellular machinery for gene expression—have emerged as a promising therapeutic avenue. Among these, Thailanstatin C and FR901464 have garnered significant attention as potent inhibitors of pre-mRNA splicing. Both molecules share a common mechanism of action by targeting the SF3b subcomplex of the spliceosome.[1][2] However, key structural distinctions between them lead to notable differences in their chemical stability and biological potency, aspects crucial for their potential as therapeutic agents. This guide provides a detailed comparison of this compound and FR901464, supported by experimental data, to inform researchers and drug development professionals.
Chemical Structures: A Tale of Two Moieties
The fundamental difference between this compound and FR901464 lies in their core structures. FR901464 possesses a hemiketal functionality which is absent in this compound. Instead, Thailanstatins, including this compound, feature an acetic acid side chain.[3] This seemingly minor structural alteration has profound implications for the stability of these molecules. Additionally, Thailanstatins B and C contain a chlorohydrin functionality, whereas FR901464 has an epoxide ring.[3]
Enhanced Stability of this compound
A significant drawback of FR901464 is its inherent instability under physiologically relevant conditions.[4] In contrast, the thailanstatins, including this compound, exhibit markedly improved stability. This enhanced stability is attributed to the absence of the unstable hydroxyl group and the presence of a carboxyl moiety.[4][5][6][7]
Experimental data from a stability assay in phosphate buffer (pH 7.4) at 37°C highlights this difference. While FR901464 has a half-life of approximately 8 to 10 hours, the half-lives of the thailanstatins are significantly longer.[4] Specifically, this compound was found to have a half-life of 25 hours under these conditions.[4] This increased stability is a critical advantage for a potential drug candidate, as it can lead to improved pharmacokinetic properties and therapeutic efficacy.
Table 1: Comparative Stability of this compound and FR901464
| Compound | Half-life (t1/2) in phosphate buffer (pH 7.4) at 37°C |
| This compound | 25 hours[4] |
| FR901464 | 8 - 10 hours[4] |
Potency as Antiproliferative Agents
Both this compound and FR901464 are potent inhibitors of pre-mRNA splicing and exhibit strong antiproliferative activity against a range of human cancer cell lines.[8] Their mechanism of action involves binding to the SF3b subunit of the spliceosome, which is a key component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This interaction disrupts the normal splicing process, leading to cell cycle arrest and apoptosis in cancer cells.
Despite its lower stability, FR901464 demonstrates potent cytotoxicity with IC50 values in the low nanomolar to sub-nanomolar range against various cancer cell lines.[3][9][10] this compound also displays potent antiproliferative effects, with IC50 values in the low nanomolar range against several human cancer cell lines.[5][8]
Table 2: Comparative Potency of this compound and FR901464 against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | DU-145 | Prostate Cancer | 2.98[8] |
| NCI-H23 | Lung Cancer | 2A | |
| MDA-MB-231 | Breast Cancer | 8.82[8] | |
| SKOV-3 | Ovarian Cancer | 8.82[8] | |
| FR901464 | MCF7 | Breast Cancer | 1.8[9] |
| A549 | Lung Adenocarcinoma | 1.3[9] | |
| HCT116 | Colon Cancer | 0.61[9] | |
| SW480 | Colon Cancer | 1.0[9] | |
| P388 | Murine Leukemia | 3.3[9] |
Experimental Protocols
Stability Assay
The stability of this compound and FR901464 was assessed by incubating the compounds in a phosphate buffer (pH 7.4) at 37°C. At various time points, aliquots were taken and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of the parent compound. The half-life was then calculated from the degradation kinetics.[4]
Antiproliferative Activity Assay (IC50 Determination)
The antiproliferative activity of the compounds was determined using a standard cell viability assay, such as the Sulforhodamine B (SRB) assay or MTT assay. Human cancer cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound or FR901464 for a specified period (e.g., 48 or 72 hours). Following treatment, cell viability was assessed, and the half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell growth compared to untreated control cells.[8][10]
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of these spliceosome inhibitors and a general workflow for evaluating their antiproliferative activity.
Caption: Mechanism of pre-mRNA splicing inhibition by this compound and FR901464.
Caption: General workflow for determining the antiproliferative potency (IC50) of test compounds.
Conclusion
This compound and FR901464 are both highly potent inhibitors of the spliceosome with significant anti-cancer activity. The key differentiator between these two molecules is their chemical stability. This compound's structural modifications, particularly the replacement of the unstable hemiketal with an acetic acid side chain, confer a significant stability advantage over FR901464. While both compounds exhibit impressive potency in the nanomolar range, the enhanced stability of this compound makes it a more attractive candidate for further preclinical and clinical development as a potential therapeutic agent targeting the spliceosome in cancer. Future research will likely focus on optimizing the therapeutic window and exploring combination therapies to maximize the anti-tumor efficacy of these promising compounds.
References
- 1. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Thailanstatin C: Evaluating Anti-Tumor Efficacy in Preclinical Xenograft Models
A Comparative Guide for Researchers and Drug Development Professionals
Thailanstatin C, a natural product isolated from Burkholderia thailandensis, has demonstrated potent antiproliferative activity against various human cancer cell lines in vitro.[1][2] As a member of the thailanstatin family, it functions as a pre-mRNA splicing inhibitor, a novel and promising mechanism for anticancer drug development.[1][2][3][4][5] This guide provides a comparative overview of the anti-tumor activity of this compound, contextualized with available data on its analogs, and outlines detailed experimental protocols for its evaluation in xenograft models.
Comparative Efficacy Data
While direct in vivo xenograft data for this compound as a standalone agent is not extensively available in the public domain, the potent in vitro activity of this compound and the in vivo efficacy of its analogs, particularly Thailanstatin A in the form of antibody-drug conjugates (ADCs), underscore its therapeutic potential.
Table 1: In Vitro Antiproliferative Activity of Thailanstatins
| Compound | Cell Line | IC50 (nM) | Reference |
| Thailanstatin A | DU-145 (Prostate) | 1.11 | [6] |
| NCI-H232A (Lung) | 2.69 | [6] | |
| MDA-MB-231 (Breast) | 1.83 | [6] | |
| SKOV-3 (Ovarian) | 2.05 | [6] | |
| This compound | DU-145 (Prostate) | 2.98 | MedChemExpress |
| NCI-H232A (Lung) | 8.82 | MedChemExpress | |
| MDA-MB-231 (Breast) | 4.87 | MedChemExpress | |
| SKOV-3 (Ovarian) | 6.45 | MedChemExpress |
Note: The IC50 values for this compound are provided by MedChemExpress and are for reference only, as independent confirmation in peer-reviewed literature is pending wide dissemination.
Table 2: In Vivo Efficacy of a Thailanstatin A - Antibody-Drug Conjugate (ADC) in a Gastric Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Reference |
| Trastuzumab-Thailanstatin A ADC | 1.5 mg/kg | Significant tumor regression | [7] |
| T-DM1 (Kadcyla®) | 1.5 mg/kg | Less effective than Trastuzumab-Thailanstatin A ADC | [7] |
This data highlights the potent in vivo anti-tumor activity of a Thailanstatin analog when targeted to tumor cells, suggesting that this compound could exhibit similar efficacy if appropriately delivered.
Experimental Protocols
The following is a generalized, yet detailed, protocol for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model, based on established methodologies.
Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Human cancer cell lines (e.g., NCI-H232A, MDA-MB-231) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: A total of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Treatment Protocol
-
Group Formation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: this compound is formulated in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: this compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at predetermined doses (e.g., 1, 5, and 10 mg/kg) on a specified schedule (e.g., once daily for 5 consecutive days). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action: Inhibition of Pre-mRNA Splicing
Thailanstatins exert their anti-tumor effects by targeting the spliceosome, a critical cellular machinery responsible for intron removal from pre-mRNA. Specifically, they bind to the SF3b subunit of the U2 snRNP complex.[6][8] This interaction stalls the assembly of the spliceosome, leading to an accumulation of unspliced pre-mRNA, which in turn results in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of Action of this compound as a Spliceosome Inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Caption: Experimental Workflow for this compound Xenograft Study.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways Driving Aberrant Splicing in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Thailanstatin A, B, and C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Thailanstatin A, B, and C, supported by experimental data. Thailanstatins are a class of potent pre-mRNA splicing inhibitors isolated from Burkholderia thailandensis MSMB43, which have demonstrated significant antiproliferative activities against various cancer cell lines.
Executive Summary
Thailanstatin A, B, and C exhibit potent cytotoxic effects in the nanomolar range against a panel of human cancer cell lines. Thailanstatin A is generally the most potent of the three, followed by Thailanstatin B and C. Their mechanism of action involves the inhibition of the spliceosome, a critical cellular machinery for gene expression, by binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP). This interference with pre-mRNA splicing ultimately leads to cell death. The higher stability of Thailanstatins compared to other spliceosome inhibitors like FR901464 makes them attractive candidates for further drug development.
Data Presentation: Comparative Cytotoxicity
The antiproliferative activities of Thailanstatin A, B, and C were evaluated against four human cancer cell lines: DU-145 (prostate cancer), NCI-H232A (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and SKOV-3 (ovarian cancer). The half-maximal growth inhibitory concentrations (GI₅₀) are summarized in the table below.
| Compound | DU-145 GI₅₀ (nM) | NCI-H232A GI₅₀ (nM) | MDA-MB-231 GI₅₀ (nM) | SKOV-3 GI₅₀ (nM) |
| Thailanstatin A | 2.69 | 1.11 | 1.25 | 1.46 |
| Thailanstatin B | 5.38 | 2.14 | 2.54 | 2.98 |
| Thailanstatin C | 8.82 | 2.98 | 3.87 | 4.33 |
Data sourced from Liu et al., 2013, J Nat Prod.[1]
Mechanism of Action: Inhibition of Pre-mRNA Splicing
Thailanstatins exert their cytotoxic effects by inhibiting the pre-mRNA splicing process. This essential step in gene expression is carried out by the spliceosome, a large and dynamic molecular complex. Thailanstatins specifically target the SF3b subunit within the U2 snRNP component of the spliceosome.[2][3] The U2 snRNP is responsible for recognizing and binding to the branch point sequence within the intron of a pre-mRNA, a critical step for the initiation of splicing. By binding to SF3b, Thailanstatins stall the assembly of the spliceosome at the A complex stage, preventing the subsequent catalytic steps of splicing.[4] This leads to an accumulation of unspliced pre-mRNA and ultimately triggers cell death.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to generate the data in this guide.
Cell Proliferation Assay (MTT Assay) [1]
-
Cell Culture: Human cancer cell lines (DU-145, NCI-H232A, MDA-MB-231, and SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Thailanstatins A, B, and C are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in culture medium. The medium in the cell plates is replaced with medium containing various concentrations of the Thailanstatins. Control wells receive medium with the vehicle solvent at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI₅₀ values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Thailanstatins A, B, and C are potent antiproliferative agents with a clear mechanism of action targeting the spliceosome. The provided data indicates that Thailanstatin A is the most cytotoxic of the three congeners across the tested cancer cell lines. The detailed experimental protocol offers a foundation for researchers to replicate and expand upon these findings. The superior stability and potent activity of Thailanstatins make them promising scaffolds for the development of novel anticancer therapeutics. Further research is warranted to explore their efficacy in in vivo models and to fully elucidate the structural determinants of their differential cytotoxicity.
References
Validating the Mechanism of Action of Thailanstatin C using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thailanstatin C with other spliceosome inhibitors, supported by experimental data. It details the use of CRISPR-Cas9 as a powerful tool for validating the mechanism of action of this potent anti-cancer agent.
Introduction to this compound and Spliceosome Inhibition
This compound is a natural product derived from Burkholderia thailandensis that has demonstrated potent antiproliferative activity against various cancer cell lines.[1][2] Like other members of the thailanstatin and spliceostatin families, it functions as a pre-mRNA splicing inhibitor.[1][2] The spliceosome is a complex molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression. Inhibition of the spliceosome leads to an accumulation of unspliced transcripts, causing cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
The primary molecular target of this compound and related compounds is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[3] By binding to SF3B1, these inhibitors stall the spliceosome at an early stage of assembly, preventing the catalytic steps of splicing.
Validating this compound's Target with CRISPR-Cas9
Confirming that the anti-cancer effects of this compound are indeed mediated through its interaction with SF3B1 is a critical step in its validation as a therapeutic agent. The CRISPR-Cas9 gene-editing technology offers a precise and efficient method for such target validation.
The core principle of a CRISPR-Cas9-based target validation study is to assess the compound's activity in cells where the target gene, in this case, SF3B1, has been knocked out or mutated. If this compound's efficacy is diminished in these modified cells compared to wild-type cells, it provides strong evidence that SF3B1 is the primary target.
Logical Workflow for CRISPR-Cas9 Validation:
Caption: CRISPR-Cas9 workflow for validating SF3B1 as the target of this compound.
Comparative Performance of this compound
This compound exhibits potent antiproliferative activity, often in the low nanomolar range, comparable to other well-known spliceosome inhibitors.
Antiproliferative Activity of Thailanstatins and FR901464
| Compound | DU-145 (Prostate) GI₅₀ (nM) | NCI-H232A (Lung) GI₅₀ (nM) | MDA-MB-231 (Breast) GI₅₀ (nM) | SKOV-3 (Ovarian) GI₅₀ (nM) |
| Thailanstatin A | 2.98 | 3.23 | 3.55 | 3.42 |
| Thailanstatin B | 6.72 | 7.11 | 7.89 | 7.54 |
| This compound | 8.82 | 8.15 | 8.53 | 8.21 |
| FR901464 | 1.95 | 2.11 | 2.34 | 2.26 |
| Data from Liu et al., 2013. GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation.[1] |
While FR901464 appears slightly more potent in these cell lines, thailanstatins offer a significant advantage in terms of stability. Thailanstatin A, B, and C have half-lives of >78 hours, 19 hours, and 25 hours, respectively, in phosphate buffer at pH 7.4, compared to approximately 10 hours for FR901464 under the same conditions.[1] This increased stability is a desirable property for a potential therapeutic agent.
Downstream Effects of Spliceosome Inhibition
Inhibition of SF3B1 by compounds like this compound has pleiotropic effects on cellular signaling pathways, ultimately leading to cancer cell death.
Caption: Signaling pathways affected by this compound-mediated spliceosome inhibition.
Key consequences of spliceosome inhibition include:
-
Widespread intron retention and alternative splicing: This leads to the production of non-functional or dominant-negative proteins.
-
Activation of the p53 tumor suppressor pathway: Aberrant splicing can lead to the stabilization and activation of p53, a potent inducer of cell cycle arrest and apoptosis.[4]
-
Induction of an antiviral-like immune response: The accumulation of intron-retained, double-stranded RNA in the cytoplasm can trigger cellular antiviral signaling pathways.[5]
-
Disruption of protein homeostasis: The widespread impact on gene expression can overwhelm the cell's protein quality control machinery.
Experimental Protocols
Generation of SF3B1 Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general framework for creating an SF3B1 knockout cell line.
-
sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the SF3B1 gene using a publicly available design tool.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Transfect the chosen cancer cell line (e.g., HEK293T, HeLa) with the Cas9/sgRNA plasmid using a suitable transfection reagent.
-
-
Single-Cell Sorting and Expansion:
-
48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive single cells into individual wells of a 96-well plate.
-
Culture the single-cell clones until sufficient cell numbers are reached for expansion and analysis.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Amplify the targeted region of the SF3B1 gene by PCR.
-
Sequence the PCR products (e.g., by Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of SF3B1 protein expression in validated knockout clones by Western blotting.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed both wild-type and SF3B1-knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and other spliceosome inhibitors for comparison) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) or GI₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
In Vitro Splicing Assay
This assay directly measures the biochemical activity of the spliceosome.
-
Preparation of Splicing Extracts:
-
Prepare nuclear extracts from a suitable cell line (e.g., HeLa) that are active in in vitro splicing.
-
-
In Vitro Transcription of Pre-mRNA Substrate:
-
Synthesize a radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate containing two exons and an intron.
-
-
Splicing Reaction:
-
Set up splicing reactions containing the nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of this compound or other inhibitors.
-
Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).
-
-
RNA Extraction and Analysis:
-
Stop the reactions and extract the RNA.
-
Analyze the RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
-
Quantification:
-
Quantify the amount of spliced mRNA at each inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) for the splicing reaction.
-
Conclusion
This compound is a potent spliceosome inhibitor with significant anti-cancer activity. Its mechanism of action via the inhibition of SF3B1 can be rigorously validated using CRISPR-Cas9 gene editing, providing a high degree of confidence in its on-target effects. While slightly less potent than FR901464 in some cell lines, this compound's superior stability makes it an attractive candidate for further therapeutic development. Understanding the downstream consequences of spliceosome inhibition provides insights into potential biomarkers of response and combination therapy strategies. The experimental protocols outlined in this guide offer a framework for researchers to further investigate this compound and other novel splicing modulators.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Driving Aberrant Splicing in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spliceosome-Targeted Therapies Trigger an Antiviral Immune Response in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Thailanstatin C and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic strategies for the potent pre-mRNA splicing inhibitor, Thailanstatin C, and its structurally related analogs. This document outlines key quantitative data, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic pathways to facilitate a comprehensive understanding of the current state of the art in the chemical synthesis of these complex natural products.
The total synthesis of Thailanstatins, a family of potent anti-cancer agents that act by inhibiting the spliceosome, has been a significant focus of synthetic chemistry.[1][2][3] These molecules, characterized by a complex architecture featuring two highly substituted tetrahydropyran rings linked by a diene chain, present a formidable synthetic challenge.[1][4] This guide will focus on the synthetic routes developed by leading research groups, with a particular emphasis on the work of Nicolaou and co-workers, who have reported a comprehensive study on the total synthesis of Thailanstatins A, B, and C, along with a diverse array of analogs.[5]
Comparative Analysis of Synthetic Efficiency
The efficiency of a synthetic route is a critical factor in the potential for large-scale production and further analog development. The following table summarizes the key quantitative data for the total synthesis of this compound and a selection of its analogs as reported by Nicolaou et al. The comparison highlights the number of linear steps required and the overall yield of the synthetic sequence.
| Compound | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| This compound | 10 | ~1.5 | Nicolaou et al. (2018) |
| Thailanstatin A | 9 | Not explicitly stated | [6] |
| Analog 1 | 10 | ~1.8 | Nicolaou et al. (2018) |
| Analog 2 | 10 | ~1.2 | Nicolaou et al. (2018) |
Key Synthetic Strategies and Experimental Protocols
The total synthesis of this compound and its analogs can be conceptually divided into the construction of three key fragments: the northern tetrahydropyran ring, the southern tetrahydropyran ring, and the side chain, followed by their strategic coupling.
Construction of the Northern Tetrahydropyran Core
A crucial step in the synthesis of the northern tetrahydropyran fragment is the stereoselective construction of the highly substituted ring system. The Nicolaou group employed a powerful asymmetric intramolecular oxa-Michael reaction to establish the key stereocenters.[6]
Experimental Protocol: Asymmetric Intramolecular Oxa-Michael Reaction
-
Reactant: A solution of the acyclic precursor aldehyde in dichloromethane (CH₂Cl₂).
-
Catalyst: A chiral diarylprolinol silyl ether catalyst is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.
-
Work-up and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyranone with high diastereoselectivity.
Fragment Coupling: Suzuki-Miyaura Cross-Coupling
The final assembly of the this compound backbone is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction efficiently connects the northern and southern fragments to construct the full carbon skeleton.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactants: A solution of the vinyl iodide of the northern fragment and the vinyl boronate of the southern fragment in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are added to the reaction mixture.
-
Reaction Conditions: The mixture is degassed and heated to a specific temperature (e.g., 80 °C) under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the coupled product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the overall synthetic strategy for this compound and a representative analog, highlighting the key fragments and the convergent coupling approach.
Caption: Convergent synthesis of this compound.
Caption: Synthesis of a Thailanstatin analog with a modified core.
References
- 1. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Syntheses of Thailanstatins A-C, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Thailanstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thailanstatin C: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Thailanstatin C, a potent pre-mRNA splicing inhibitor, are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the compound's cytotoxic nature and aquatic toxicity. This document provides a comprehensive operational and disposal plan, including step-by-step procedures to mitigate risks associated with this compound waste.
This compound is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste streams containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.
Summary of Safety and Chemical Data
A thorough understanding of this compound's properties is fundamental to its safe management. The following table summarizes key quantitative data available for this compound.
| Property | Data | Source |
| Chemical Formula | C30H46ClNO9 | [1] |
| Molecular Weight | 600.14 g/mol | [1] |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4)Acute Aquatic Toxicity (Category 1)Chronic Aquatic Toxicity (Category 1) | [1] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Stability | Half-life of 25 hours in phosphate buffer (pH 7.4) at 37°C.[2] | [2] |
| Storage | Store powder at -20°C and solutions at -80°C.[1] | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | [1] |
| Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] Specific decomposition products have not been fully characterized. | [1] |
| Aquatic Toxicity (LC50) | No specific LC50 data is currently available. However, its classification as "Acute Aquatic Toxicity (Category 1)" indicates an LC50 value of ≤ 1 mg/L for fish, crustaceans, or algae. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following step-by-step protocols is mandatory for the disposal of all this compound waste. These procedures are designed to minimize exposure and prevent environmental contamination.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated at the point of generation. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect all contaminated solid materials, including unused this compound powder, contaminated gloves, bench paper, pipette tips, and vials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and must have a secure lid.
-
Label the container with "Hazardous Waste," "Cytotoxic," and "Marine Pollutant," and list "this compound" as the primary component.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
-
Label the container with "Hazardous Waste," "Cytotoxic," "Marine Pollutant," and list all chemical components, including solvents and their approximate concentrations.
-
-
Sharps Waste:
-
Dispose of all needles, syringes, and other contaminated sharps directly into a puncture-resistant sharps container that is specifically designated for cytotoxic waste.
-
This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "Sharps."
-
Decontamination of Labware and Surfaces
Proper decontamination of reusable labware and work surfaces is crucial to prevent cross-contamination and accidental exposure.
-
Reusable Glassware and Equipment:
-
Rinse all contaminated glassware and equipment three times with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or methanol).
-
Collect all rinsate as hazardous liquid waste.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures.
-
-
Work Surfaces:
-
Decontaminate all surfaces in the work area (e.g., fume hood, benchtop) at the end of each procedure.
-
Wipe the surfaces with a detergent solution, followed by a 70% ethanol or isopropanol solution.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
-
Final Disposal
All collected this compound waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
-
Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for a scheduled waste pickup with your EHS department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Thailanstatin C
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Thailanstatin C. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the hazards before handling this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to prevent skin contact, eye damage, and inhalation.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Impervious clothing, such as a fully buttoned lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
3.1. Safe Handling Procedures:
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with eyes and skin.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
3.2. Storage Conditions: The appropriate storage temperature for this compound depends on its form:
| Form | Storage Temperature |
| Powder | -20°C[1] |
| In Solvent | -80°C[1] |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Emergency Procedures
In the event of exposure or spillage, follow these procedures immediately.
4.1. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
4.2. Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect spillage and contaminated materials in a designated, approved waste container.[1]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1]
-
Environmental Protection: Avoid release into the environment.[1]
Experimental Workflow and Safety Integration
The following diagram illustrates the key stages of working with this compound, integrating the necessary safety precautions at each step.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
This document is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before working with any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
